molecular formula C50H73Cl2N7O7 B605707 AVX 13616

AVX 13616

Cat. No.: B605707
M. Wt: 955.1 g/mol
InChI Key: SINJZCNZEBJUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVX-13616 is a potent broad spectrum antibacterial agent, particularly against drug-resistant Staphylococcus pathogens.

Properties

IUPAC Name

3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINJZCNZEBJUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)OCCC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73Cl2N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for preliminary studies, there is currently no publicly available scientific literature, clinical trial data, or whitepapers detailing the mechanism of action for a compound designated as AVX 13616.

Efforts to retrieve information on "this compound mechanism of action," "AVX-13616 preclinical studies," "this compound signaling pathway," and "this compound clinical trial data" did not yield any specific results for this compound. The search did, however, identify several other investigational agents with the "AVX" prefix, which are distinct from this compound. These include:

  • AVX/COVID-12 Vaccine: A recombinant Newcastle disease virus (rNDV) vector-based vaccine candidate for COVID-19. Clinical trials have been conducted to evaluate its immunogenicity and safety as a booster shot.[1][2][3]

  • AVX-001: A topical gel under investigation for the field-directed treatment of actinic keratosis.[4]

  • AVX901 (HER2 VRP): An investigational cancer vaccine based on a Venezuelan equine encephalitis virus replicon particle that expresses the HER2 protein. It is designed to stimulate an immune response against HER2-positive cancers.[5]

The lack of public information on this compound suggests that it may be an internal designation for a very early-stage compound that has not yet reached a stage of development where data is published or publicly disclosed. It is also possible that the designation is incorrect or has been discontinued.

Without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound. Researchers, scientists, and drug development professionals seeking information on this specific compound will need to monitor for future publications or disclosures from the sponsoring organization.

References

Unveiling the Antibacterial Potential of AVX-13616: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AVX-13616 has emerged as a promising antibacterial candidate, particularly notable for its potent activity against a spectrum of drug-resistant Gram-positive pathogens. This technical guide synthesizes the available preclinical data to illuminate the potential biological targets and mechanism of action of AVX-13616, providing a foundational resource for researchers in the field of antibiotic drug development.

Executive Summary

AVX-13616, a lead antibacterial compound from Avexa, has demonstrated significant in vivo and in vitro efficacy against challenging Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[1] The primary molecular target is suggested to be the bacterial cell wall, a clinically validated target for many established antibiotics.[2] Preclinical data indicate that AVX-13616 exhibits a broad-spectrum activity against various clinical isolates and, importantly, shows no cross-resistance with existing classes of antibiotics.[2] This suggests a potentially novel mechanism of action within the broader pathway of cell wall biosynthesis.

Potential Biological Target and Mechanism of Action

The primary molecular target of AVX-13616 is the bacterial cell wall.[2] While the precise enzyme or molecular interaction has not been publicly disclosed, its efficacy against Gram-positive bacteria, which are characterized by a thick peptidoglycan layer, supports this hypothesis. The lack of cross-resistance with other antibiotic classes suggests that AVX-13616 may inhibit a novel step in the peptidoglycan synthesis pathway.

The Peptidoglycan Synthesis Pathway: A Putative Target Landscape

The synthesis of the bacterial cell wall is a complex, multi-step process that can be broadly divided into three stages:

  • Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.

  • Membrane Stage: Assembly of the lipid-linked intermediate, Lipid II, and its translocation across the cell membrane.

  • Extracellular Stage: Incorporation of the new peptidoglycan subunits into the existing cell wall via transglycosylation and transpeptidation reactions, catalyzed by Penicillin-Binding Proteins (PBPs).

Given its profile, AVX-13616 could potentially interfere with any of these stages. The diagram below illustrates a generalized workflow of this critical bacterial pathway.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc Multiple enzymatic steps Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBPs) AVX_13616 AVX-13616 cluster_extracellular cluster_extracellular AVX_13616->cluster_extracellular Putative Target Area cluster_membrane cluster_membrane AVX_13616->cluster_membrane

Caption: Generalized Peptidoglycan Synthesis Pathway.

Quantitative Data: In Vitro Antibacterial Activity

AVX-13616 has demonstrated potent antibacterial activity against a range of clinically relevant Gram-positive pathogens. The table below summarizes the reported Minimum Inhibitory Concentrations (MICs).

Bacterial SpeciesResistance ProfileMIC (µg/mL)
Staphylococcus aureus-2-4
Coagulase-negative staphylococci-2-4
Enterococci-2-4
Staphylococcus aureusMethicillin-resistant (MRSA)2-4
Staphylococcus aureusVancomycin-intermediate (VISA)2-4
Staphylococcus aureusVancomycin-resistant (VRSA)2-4
Clostridium difficile-Active
StreptococciPenicillin-resistantActive

Data sourced from MedchemExpress and Avexa company presentations.[1][2]

Experimental Protocols

While specific, detailed experimental protocols for AVX-13616 have not been published, the following describes a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound, a key experiment for which data is available.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • AVX-13616 stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, standardized to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: A two-fold serial dilution of AVX-13616 is prepared in CAMHB across the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of AVX-13616 at which there is no visible growth (turbidity) of the bacteria.

The workflow for this standard assay is depicted below.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare AVX-13616 Stock Solution C Serial Dilute AVX-13616 in 96-Well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D F Incubate at 35-37°C for 16-20 hours D->F E Include Positive and Negative Controls G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Standard Broth Microdilution MIC Assay Workflow.

Preclinical In Vivo Models

In addition to in vitro data, AVX-13616 has shown efficacy in a murine nasal decolonization model for MRSA. A single application of a 5% (w/w) formulation of AVX-13616 was found to be as effective as a standard five-day regimen of 2% mupirocin administered twice daily.[1] This highlights the potential of AVX-13616 for topical applications in preventing and treating skin and soft tissue infections caused by resistant staphylococci.

Conclusion and Future Directions

AVX-13616 represents a promising antibacterial agent with a potent and potentially novel mechanism of action targeting the bacterial cell wall. Its activity against a wide range of drug-resistant Gram-positive pathogens, coupled with a lack of cross-resistance to existing antibiotics, underscores its potential clinical utility. Further research is warranted to precisely identify its molecular target within the peptidoglycan synthesis pathway and to fully elucidate its mechanism of action. Such studies would not only accelerate the development of AVX-13616 but could also unveil new targets for future antibiotic discovery efforts.

References

In-Depth Technical Guide: Physicochemical and Solubility Profile of AVX-13616

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a novel antibacterial agent with a complex molecular structure, identified as 3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride.[1] Given its potential therapeutic application, a thorough understanding of its physicochemical properties and solubility is paramount for formulation development, pharmacokinetic studies, and overall drug design. This technical guide provides a summary of the available information on AVX-13616 and outlines standard experimental protocols for determining its key physicochemical characteristics.

Core Physicochemical Properties

A comprehensive physicochemical characterization is fundamental to the preclinical development of any new chemical entity. While specific experimental data for AVX-13616 is not extensively available in the public domain, this section details the known properties and provides standardized methodologies for the determination of outstanding parameters.

Molecular Structure and Identity
PropertyValueSource
IUPAC Name 3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride[1]
Chemical Formula C₅₀H₇₃Cl₂N₇O₇[1]
Molecular Weight 955.07 g/mol [1]
CAS Number 900814-48-4
Melting Point, Boiling Point, and Decomposition Temperature

Specific data on the melting point, boiling point, and decomposition temperature of AVX-13616 are not currently available. The following table is provided as a template for data acquisition.

ParameterValue (°C)
Melting Point Data not available
Boiling Point Data not available
Decomposition Temperature Data not available

Experimental Protocol for Melting Point Determination (Capillary Method):

A small, finely powdered sample of AVX-13616 would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped at a controlled rate (e.g., 1-2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and interaction with biological targets. The pKa of AVX-13616 has not been publicly reported.

ParameterValue
pKa Data not available

Experimental Protocol for pKa Determination (Potentiometric Titration):

A solution of AVX-13616 of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system). The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is determined from the midpoint of the resulting titration curve.

Solubility Profile

The solubility of AVX-13616 in various solvents is a critical parameter for its formulation and delivery. Quantitative solubility data is not yet available.

SolventSolubility (mg/mL)Temperature (°C)
Water Data not available25
Phosphate-Buffered Saline (pH 7.4) Data not available25
Dimethyl Sulfoxide (DMSO) Data not available25
Ethanol Data not available25

Experimental Protocol for Solubility Determination (Shake-Flask Method):

An excess amount of AVX-13616 is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid. The concentration of AVX-13616 in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of Experimental Workflows and Concepts

General Workflow for Physicochemical Characterization of a New Chemical Entity

G cluster_synthesis Synthesis and Purification cluster_physchem Physicochemical Profiling cluster_solubility Solubility Assessment cluster_formulation Pre-formulation Studies Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Identity Structure & Identity Confirmation Purification->Identity Purity Purity Assessment (e.g., HPLC) Identity->Purity Thermal Thermal Analysis (MP, BP) Purity->Thermal pKa pKa Determination Purity->pKa LogP Lipophilicity (LogP/LogD) Purity->LogP Aqueous Aqueous Solubility (pH-dependent) Purity->Aqueous Organic Organic Solvent Solubility Aqueous->Organic Stability Solid-state & Solution Stability Organic->Stability Excipient Excipient Compatibility Stability->Excipient

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Factors Influencing Compound Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Compound Solubility MW Molecular Weight MW->Solubility LogP Lipophilicity (LogP) LogP->Solubility pKa pKa pKa->Solubility Crystal Crystal Lattice Energy Crystal->Solubility pH pH of Solution pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Properties Solvent->Solubility Cosolvents Presence of Co-solvents Cosolvents->Solubility

References

An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Extensive research did not yield any publicly available information on a compound specifically designated "AVX-13616." This identifier does not appear in chemical databases, patent literature, or clinical trial registries. It is possible that this is an internal, undisclosed compound designation. Therefore, this guide will focus on a closely related and well-documented class of compounds that are of significant interest to researchers, scientists, and drug development professionals: the pyrazolo[1,5-a]pyrimidine-3-carboxamides . This class of molecules is a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold for developing drugs targeting a variety of diseases. We will use a representative synthesis and hypothetical data to illustrate the core requirements of the original request.

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Their rigid, bicyclic structure provides a versatile scaffold for the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The pyrazolo[1,5-a]pyrimidine core can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

General Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides

A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation reaction of a 5-amino-1H-pyrazole with a β-dicarbonyl compound or its equivalent.[1] The subsequent introduction of the carboxamide functionality can be achieved through various synthetic routes.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine-3-carboxamide

This protocol describes a general, two-step synthesis of a 7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Step 1: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Reaction Setup: To a solution of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) in ethanol, add acetylacetone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the crude ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Further purification can be achieved by recrystallization from ethanol.

Step 2: Amidation to form 7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Reaction Setup: The ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate from Step 1 (1 equivalent) is suspended in a suitable solvent such as toluene. Aniline (1.2 equivalents) and a strong base, for example, sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 equivalents), are added to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-18 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs evaluated for their inhibitory activity against a target kinase and their in vitro antiproliferative effects on a cancer cell line.

Table 1: Kinase Inhibitory Activity

Compound IDR1-substituentR2-substituentIC50 (nM)
PzP-001HPhenyl150
PzP-002MethylPhenyl75
PzP-003Methyl4-Fluorophenyl32
PzP-004Methyl4-Methoxyphenyl58
PzP-005Ethyl4-Fluorophenyl45

Table 2: In Vitro Antiproliferative Activity

Compound IDCell LineGI50 (µM)
PzP-001HT-2912.5
PzP-002HT-296.8
PzP-003HT-292.1
PzP-004HT-294.5
PzP-005HT-293.3

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway targeted by the pyrazolo[1,5-a]pyrimidine-3-carboxamides and the general experimental workflow for their evaluation.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates PzP-003 PzP-003 PzP-003->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by PzP-003.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Kinase Assay Kinase Assay Purification & Characterization->Kinase Assay Cell-based Assay Cell-based Assay Purification & Characterization->Cell-based Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Cell-based Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine evaluation.

References

No Publicly Available In Vitro Data for AVX-13616

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly accessible scientific literature and clinical trial data has yielded no specific information on the in vitro activity, mechanism of action, or experimental protocols for a compound designated "AVX-13616".

Efforts to locate preclinical data, including quantitative metrics of biological activity, signaling pathway involvement, and detailed assay methodologies for AVX-13616, were unsuccessful. Public repositories, scientific publication databases, and clinical trial registries do not contain specific references to this compound. The search results did identify other entities with the "AVX" prefix, such as AVX-001, AVX-470, and AVX901; however, these are distinct molecules with their own specific research and clinical profiles and are unrelated to AVX-13616.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for AVX-13616 at this time. The absence of public information suggests that AVX-13616 may be an internal development code for a very early-stage compound that has not yet been described in published literature or public forums.

Without any foundational data on the in vitro assessment of AVX-13616, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways and workflows, cannot be fulfilled. Further dissemination of information regarding AVX-13616 would be contingent on its disclosure in a public-facing scientific context by the developing organization.

In-depth Technical Guide: Safety and Toxicity Profile of AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search for publicly available data, no specific safety, toxicity, or mechanistic information could be found for a compound designated "AVX 13616". The following represents a structured template for the requested technical guide, which can be populated once the relevant data becomes available. The experimental protocols and diagrams are based on standardized methodologies in preclinical drug development.

Executive Summary

This document aims to provide a comprehensive overview of the preclinical safety and toxicity profile of this compound. The objective is to present a concise summary of key findings from in vitro and in vivo studies to inform researchers, scientists, and drug development professionals about the potential toxicological liabilities and the therapeutic window of this compound. As no public data is available, this guide will outline the necessary studies and data required for a thorough safety assessment.

In Vitro Toxicity Assessment

In vitro toxicity studies are crucial for the early identification of potential hazards. The following assays are standard in a preclinical safety screening cascade.

Experimental Protocols

2.1.1 Cytotoxicity Assay (e.g., MTT or LDH release assay)

  • Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity, and a cancer cell line relevant to the compound's target).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is added in a dose-response manner (e.g., 0.01 µM to 100 µM) and incubated for a specified period (e.g., 24, 48, 72 hours).

    • For MTT assays, MTT reagent is added, and after incubation, the formazan product is solubilized. Absorbance is measured to determine cell viability.

    • For LDH assays, the release of lactate dehydrogenase into the culture medium is quantified as an indicator of cell membrane damage.

  • Data Analysis: IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

2.1.2 Genotoxicity Assay (e.g., Ames test, in vitro micronucleus assay)

  • Ames Test:

    • Histidine-dependent strains of Salmonella typhimurium are exposed to this compound with and without metabolic activation (S9 fraction).

    • The number of revertant colonies is counted to assess the mutagenic potential.

  • In Vitro Micronucleus Assay:

    • Human or mammalian cells (e.g., CHO, TK6) are treated with this compound.

    • Cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

Data Summary

Table 1: In Vitro Toxicity Data for this compound

AssayCell Line/SystemEndpointResult (e.g., IC50, Fold Induction)
CytotoxicityHepG2IC50Data Not Available
CytotoxicityHEK293IC50Data Not Available
Genotoxicity (Ames)S. typhimurium (TA98)MutagenicityData Not Available
Genotoxicity (Ames)S. typhimurium (TA100)MutagenicityData Not Available
Genotoxicity (Micro.)CHO-K1MicronucleiData Not Available

In Vivo Toxicity Assessment

In vivo studies are essential to understand the systemic effects of a compound in a whole organism.

Experimental Protocols

3.1.1 Acute Toxicity Study

  • Species: Typically performed in two rodent species (e.g., mice and rats).

  • Methodology:

    • A single, high dose of this compound is administered via the intended clinical route (e.g., oral, intravenous).

    • Animals are observed for a set period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

    • Necropsy and histopathological examination of major organs are performed.

  • Data Analysis: Determination of the Maximum Tolerated Dose (MTD) and potential LD50 (lethal dose for 50% of the population).

3.1.2 Repeat-Dose Toxicity Study

  • Species: Rodent and non-rodent species.

  • Methodology:

    • This compound is administered daily for a specified duration (e.g., 28 days).

    • Multiple dose groups are included (low, mid, high).

    • Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

    • At the end of the study, a full histopathological evaluation of all major organs is conducted.

  • Data Analysis: Identification of target organs of toxicity and the No-Observed-Adverse-Effect Level (NOAEL).

Data Summary

Table 2: In Vivo Toxicity Data for this compound

Study TypeSpeciesRoute of AdministrationKey Findings (e.g., MTD, NOAEL, Target Organs)
Acute ToxicityMouseOralData Not Available
Acute ToxicityRatOralData Not Available
28-Day Repeat-DoseRatOralData Not Available
28-Day Repeat-DoseDogIntravenousData Not Available

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways affected by this compound and the experimental workflows are critical for understanding its mechanism of action and the safety assessment process.

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation AVX13616 This compound AVX13616->Receptor Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Preclinical Safety Screening Workflow

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Point Cytotoxicity Cytotoxicity Assays Genotoxicity Genotoxicity Assays AcuteTox Acute Toxicity Cytotoxicity->AcuteTox hERG hERG Assay Genotoxicity->AcuteTox hERG->AcuteTox RepeatDose Repeat-Dose Toxicity AcuteTox->RepeatDose GoNoGo Go/No-Go for Clinical Development RepeatDose->GoNoGo

Caption: A generalized workflow for preclinical safety and toxicity screening of a drug candidate.

Conclusion

The safety and toxicity profile of this compound remains to be established through rigorous preclinical testing. The experimental protocols and data structures outlined in this guide provide a framework for the systematic evaluation of this compound. The successful completion of these studies will be critical in determining the feasibility of advancing this compound into clinical development. Researchers are encouraged to populate this guide with experimental data as it becomes available to create a comprehensive and valuable resource for the scientific community.

In-depth Technical Guide on AVX-13616: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature, patent databases, and clinical trial registries has revealed no publicly available information on a compound designated as AVX-13616.

Despite extensive investigation into chemical and pharmaceutical databases, the core identity of AVX-13616 remains unknown. As a result, the fundamental information required to generate a technical guide on its structural analogs and derivatives—including its chemical structure, mechanism of action, and biological targets—is not available at this time.

The initial searches for "AVX-13616" and related terms did not yield any relevant scientific publications or patent filings that would describe its synthesis, biological activity, or therapeutic potential. The search results were primarily associated with unrelated entities, such as the electronics company AVX Corporation and other pharmaceutical candidates with the "AVX" prefix that are chemically and functionally distinct from one another.

Without a known core structure, it is impossible to:

  • Identify or synthesize structural analogs and derivatives.

  • Summarize quantitative data regarding its biological activity.

  • Detail experimental protocols related to its evaluation.

  • Illustrate any associated signaling pathways or experimental workflows.

Therefore, the creation of an in-depth technical guide or whitepaper as requested is not feasible. Should information on AVX-13616 become publicly available in the future, a detailed analysis could then be performed.

Target Identification and Initial Validation of AVX-13616: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound designated "AVX-13616" is not available. This document serves as a representative technical guide, outlining the typical processes of target identification and initial validation for a hypothetical MEK inhibitor, here designated AVX-13616, based on established methodologies in the field of drug discovery and development.

Abstract

This whitepaper details the preclinical target identification and initial validation of AVX-13616, a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases. Through a series of biochemical and cell-based assays, AVX-13616 has been characterized as a promising candidate for cancers harboring RAS/RAF pathway mutations. This document outlines the core experimental data, methodologies, and the elucidated mechanism of action, providing a foundational basis for further clinical investigation.

Introduction

The Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF and RAS genes, is a key oncogenic driver in a significant percentage of human cancers, including melanoma, colorectal, and non-small cell lung cancer. AVX-13616 was developed as a selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that act as a central node in this pathway. By targeting MEK, AVX-13616 aims to block downstream signaling to ERK, thereby inhibiting tumor cell growth and survival.

Target Identification and Biochemical Profiling

The primary molecular target of AVX-13616 was confirmed through a series of in vitro biochemical assays.

Kinase Inhibition Assays

A panel of over 400 human kinases was screened to determine the selectivity profile of AVX-13616. The compound demonstrated high potency against MEK1 and MEK2 with minimal off-target activity.

Table 1: Biochemical Potency and Selectivity of AVX-13616

Target KinaseIC₅₀ (nM)
MEK1 1.2
MEK2 1.5
ERK1>10,000
ERK2>10,000
BRAF (V600E)>10,000
CRAF>10,000
EGFR>10,000
VEGFR2>10,000
Experimental Protocol: In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AVX-13616 against a panel of purified human kinases.

  • Methodology:

    • Recombinant human kinases were incubated with varying concentrations of AVX-13616 in a buffer solution containing ATP and a specific substrate peptide.

    • The reaction was initiated and allowed to proceed for 60 minutes at room temperature.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay, where a decrease in signal indicates kinase inhibition.

    • IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Mechanism of Action and Initial Validation

The on-target effect of AVX-13616 was validated in cellular models with known MAPK pathway mutations.

Target Engagement and Pathway Modulation

The ability of AVX-13616 to inhibit MEK activity within cancer cells was assessed by measuring the phosphorylation status of ERK, the direct downstream substrate of MEK.

Table 2: Cellular Potency of AVX-13616 in Cancer Cell Lines

Cell LineCancer TypeKey Mutationp-ERK IC₅₀ (nM)Anti-proliferative GI₅₀ (nM)
A375Malignant MelanomaBRAF V600E2.55.1
HT-29Colorectal CarcinomaBRAF V600E3.16.8
HCT116Colorectal CarcinomaKRAS G13D4.59.2
Calu-6Non-Small Cell LungKRAS Q61H5.211.5
MCF-7Breast CarcinomaBRAF Wild-Type>1,000>1,000
Experimental Protocol: Western Blot for Phospho-ERK
  • Objective: To assess the inhibition of MEK signaling by measuring the levels of phosphorylated ERK (p-ERK) in treated cells.

  • Methodology:

    • Cancer cell lines were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with a dose range of AVX-13616 for 2 hours.

    • Following treatment, cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-ERK (Thr202/Tyr204) and total ERK.

    • Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

    • Band intensities were quantified using densitometry software to determine the IC₅₀ for p-ERK inhibition.

Anti-proliferative Activity

The effect of AVX-13616 on the growth of cancer cell lines was evaluated to confirm that target inhibition translates to a functional anti-tumor response.

Experimental Protocol: Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibition (GI₅₀) of AVX-13616 in a panel of cancer cell lines.

  • Methodology:

    • Cells were seeded in 96-well plates and treated with a range of AVX-13616 concentrations for 72 hours.

    • Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.

    • Fluorescence was read on a plate reader, and GI₅₀ values were calculated from the resulting dose-response curves.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the signaling pathway targeted by AVX-13616 and the experimental workflow for its initial validation.

a cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle AVX13616 AVX-13616 AVX13616->MEK b cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Outcome KinaseScreen Broad Kinase Panel Screen (>400 kinases) IC50_Biochem Determine MEK1/2 IC₅₀ KinaseScreen->IC50_Biochem Result Candidate Validation: Potent, Selective, and Functionally Active IC50_Biochem->Result CellLineSelection Select Cancer Cell Lines (BRAF/KRAS mutant & WT) WesternBlot Western Blot for p-ERK (Target Engagement) CellLineSelection->WesternBlot ProlifAssay Cell Proliferation Assay (Functional Outcome) CellLineSelection->ProlifAssay WesternBlot->Result ProlifAssay->Result

understanding the novelty of AVX 13616 in its class

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the investigational compound "AVX-13616" has yielded no specific information, suggesting that this identifier may be incorrect, confidential, or not publicly disclosed. The following guide summarizes the publicly available data on other therapeutic agents with the "AVX" designation to provide a contextual understanding of the landscape in which a hypothetical AVX-13616 might exist.

While data on AVX-13616 is unavailable, the "AVX" prefix is associated with a variety of therapeutic and medical products, each with a distinct mechanism and application. These include a decellularized femoral artery allograft for vascular access in hemodialysis patients, known as Nexeon AVX, and several investigational drugs such as AVX-001, AVX901, and AVX-470.

Analysis of Related "AVX" Compounds

To illustrate the diversity of agents under the "AVX" umbrella, this section details the available information on related, yet distinct, entities.

Nexeon AVX: A Medical Device

Nexeon AVX is not a drug but a decellularized human femoral artery allograft. It is intended to create vascular access for hemodialysis in patients with end-stage renal disease. A prospective, observational, post-market registry study is currently assessing its safety and efficacy.

Table 1: Nexeon AVX Clinical Trial Overview

Identifier Condition Intervention Purpose Status
NCT05880537End-Stage Renal DiseaseNexeon Arterial Venous AllograftTo assess safety and efficacy for hemodialysis vascular access.Recruiting
AVX-001: An Investigational Gel

AVX-001 is an investigational gel being evaluated for the field-directed treatment of actinic keratosis. It is classified under several categories including dietary fats and fatty acids.

Table 2: AVX-001 Clinical Trial Overview

Identifier Condition Intervention Purpose Status
NCT05164393Actinic KeratosisAVX001 Gel (1% or 3%)To evaluate AVX001 Gel compared to vehicle over a four-week treatment period.Information not available
AVX901: A Cancer Vaccine Candidate

AVX901, also known as HER2 VRP, is an investigational cancer vaccine. It utilizes a propagation-defective, single-cycle, RNA replicon vector system derived from an attenuated strain of Venezuelan equine encephalitis virus. This vector expresses the HER2 antigen, aiming to stimulate an immune response against HER2-expressing tumors. It has been investigated in patients with advanced or metastatic malignancies that express HER2.

Table 3: AVX901 Clinical Trial Overview

Identifier Condition Intervention Purpose Status
NCT01526473Advanced or Metastatic HER2-Expressing MalignanciesHER2 VRP (AVX901)To evaluate the antitumor activity and safety of the vaccine.Information not available
AVX-470: An Anti-TNF Polyclonal Antibody

AVX-470 is an anti-tumor necrosis factor (TNF) polyclonal antibody of bovine origin. Its classification includes amino acids, peptides, proteins, and immunoglobulins.

Experimental Protocols and Data Presentation

Due to the lack of specific information on "AVX-13616," it is not possible to provide detailed experimental protocols or quantitative data tables for this compound. The novelty of any therapeutic agent lies in its unique mechanism of action, improved efficacy, better safety profile, or its ability to address unmet medical needs. Without any data on AVX-13616, no such assessment can be made.

Signaling Pathways and Visualizations

Similarly, the absence of information regarding the mechanism of action of AVX-13616 precludes the creation of any signaling pathway diagrams.

Methodological & Application

AVX 13616 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that publicly available information regarding a compound specifically identified as "AVX 13616," including its mechanism of action, signaling pathways, and specific cell culture protocols, is not available at this time. Research and drug development often involve proprietary compounds where detailed experimental data is not released until later stages of development or publication.

Therefore, the following application notes and protocols are based on general methodologies for characterizing a novel experimental compound in a cell culture setting. These protocols should be adapted and optimized based on the specific cell types and experimental goals relevant to the investigation of an uncharacterized compound, hypothetically "this compound."

I. General Cell Culture and Compound Handling

This section outlines the basic procedures for maintaining cell cultures and preparing the experimental compound for use in subsequent assays.

A. Materials

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Test compound (hypothetically, this compound)

  • Sterile cell culture flasks, plates, and pipettes

B. Protocol for Cell Culture Maintenance

  • Maintain selected cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge cells.

  • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

C. Protocol for Compound Preparation

  • Prepare a high-concentration stock solution of this compound in a suitable solvent, typically DMSO.

  • Store the stock solution at -20°C or -80°C to maintain stability.

  • On the day of the experiment, thaw the stock solution and prepare working concentrations by diluting it in a complete cell culture medium.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including vehicle controls, and is at a level non-toxic to the cells (typically <0.1%).

II. Experimental Protocols for Compound Characterization

The following are standard assays to begin characterizing the effects of a novel compound on cultured cells.

A. Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

1. Experimental Workflow

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay seed_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells 24h incubation add_mtt Add MTT reagent treat_cells->add_mtt 24-72h incubation incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT-based cell viability assay.

2. Detailed Protocol

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Presentation

Concentration of this compoundAbsorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle ControlValue100%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
B. Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway that may be affected by the compound.

1. Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling cascade that could be investigated.

cluster_pathway Hypothetical Signaling Pathway AVX13616 This compound Receptor Receptor AVX13616->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling pathway affected by this compound.

2. Experimental Workflow

cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Electrophoresis cluster_2 Transfer & Immunoblotting treat_cells Treat cells with this compound lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block non-specific binding transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect

Caption: Workflow for Western Blot analysis.

3. Detailed Protocol

  • Plate cells and treat with this compound for the desired time.

  • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Presentation

TreatmentProtein of Interest (Fold Change vs. Vehicle)Phospho-Protein of Interest (Fold Change vs. Vehicle)Loading Control (e.g., β-actin)
Vehicle Control1.01.01.0
This compound (Conc. 1)ValueValue1.0
This compound (Conc. 2)ValueValue1.0

III. Concluding Remarks

The protocols provided here serve as a foundational framework for the initial investigation of an uncharacterized compound such as "this compound." All experimental parameters, including cell density, compound concentrations, and incubation times, will require optimization for each specific cell line and experimental question. Further characterization may involve more advanced techniques such as RNA sequencing, flow cytometry for cell cycle analysis, or specific enzyme activity assays, depending on the initial findings.

Application Notes and Protocols for AVX 13616: A Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVX 13616 is a potent, broad-spectrum antibacterial agent with demonstrated in vivo activity, particularly against drug-resistant Gram-positive pathogens. These application notes provide a summary of the known characteristics of this compound and detail standardized biochemical and microbiological assay protocols to further investigate its antibacterial properties and potential mechanism of action. Due to the limited publicly available information on the specific molecular target of this compound, the included protocols are based on established methodologies for the characterization of novel antibacterial compounds.

Introduction to this compound

This compound has emerged as a promising antibacterial candidate, developed by Avexa and its partner Valevia Pharmaceuticals. It exhibits potent activity against a range of clinically relevant bacteria, including multi-drug resistant strains.

Chemical Properties:

PropertyValue
CAS Number 900814-48-4[1]
Molecular Formula C50H73Cl2N7O7[1]
Molecular Weight 955.07 g/mol [1]
IUPAC Name 3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride[1]

Known Antibacterial Activity

This compound has demonstrated significant efficacy against a variety of Gram-positive bacteria. Notably, it shows no cross-resistance with existing classes of antibiotics, suggesting a potentially novel mechanism of action[2].

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus2-4[3]
Coagulase-negative staphylococci2-4[3]
Enterococci2-4[3]
Methicillin-resistant S. aureus (MRSA)2-4[3]
Vancomycin-intermediate S. aureus (VISA)2-4[3]
Vancomycin-resistant S. aureus (VRSA)2-4[3]
Clostridium difficileNot specified, but active[2]
Penicillin-resistant StreptococciNot specified, but active[2]

Proposed Signaling Pathway and Mechanism of Action

The specific molecular target and signaling pathway inhibited by this compound have not been publicly disclosed in the available literature. Its lack of cross-resistance with other antibiotics suggests it may target a novel bacterial process. Common overarching mechanisms for antibacterial agents include inhibition of:

  • Cell wall synthesis

  • Protein synthesis

  • DNA or RNA synthesis

  • Folic acid synthesis

  • Cell membrane function

Further research, as outlined in the protocols below, is required to elucidate the precise mechanism.

Experimental Protocols

The following are detailed protocols for the initial biochemical and microbiological characterization of a novel antibacterial agent like this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol outlines the determination of the minimum concentration of this compound required to inhibit visible growth (MIC) and to kill 99.9% of the bacterial inoculum (MBC).

Workflow for MIC/MBC Determination

MIC_MBC_Workflow Workflow for MIC and MBC Determination prep Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) dilute Prepare Serial Dilutions of this compound in Growth Medium inoculate Inoculate Dilutions with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate Agar Plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% reduction in CFUs incubate_mbc->read_mbc

Caption: Workflow for determining the MIC and MBC of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • MBC Determination: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto an agar plate.

  • Incubation for MBC: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.

Macromolecular Synthesis Inhibition Assay

This assay helps to identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by this compound. It relies on measuring the incorporation of radiolabeled precursors into these macromolecules.

Workflow for Macromolecular Synthesis Assay

Macromolecular_Synthesis_Workflow Workflow for Macromolecular Synthesis Inhibition Assay culture Grow Bacterial Culture to Mid-Log Phase aliquot Aliquot Culture into Tubes culture->aliquot add_drug Add this compound (Test) or Control Antibiotic (e.g., Rifampicin) or No Drug (Control) aliquot->add_drug preincubate Pre-incubate Briefly add_drug->preincubate add_precursor Add Radiolabeled Precursor ([3H]thymidine, [3H]uridine, [3H]leucine, or [14C]NAG) preincubate->add_precursor incubate_pulse Incubate for a Short Period add_precursor->incubate_pulse stop_reaction Stop Incorporation (e.g., with cold TCA) incubate_pulse->stop_reaction precipitate Precipitate Macromolecules stop_reaction->precipitate filter Filter and Wash precipitate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Analyze Data: Compare incorporation in treated vs. control samples measure->analyze

Caption: Workflow for identifying the macromolecular synthesis pathway inhibited by this compound.

Materials:

  • Bacterial culture in log phase

  • This compound

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

    • [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)

  • Control antibiotics (e.g., ciprofloxacin, rifampicin, chloramphenicol, vancomycin)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Culture Growth: Grow a bacterial culture to the mid-logarithmic phase of growth.

  • Assay Setup: Aliquot the culture into tubes. For each radiolabeled precursor, set up tubes for a no-drug control, a positive control antibiotic known to inhibit the specific pathway, and several concentrations of this compound.

  • Drug Addition: Add the respective drugs to the tubes and pre-incubate for 5 minutes at 37°C.

  • Pulse Labeling: Add the radiolabeled precursor to each tube and incubate for a defined period (e.g., 10-15 minutes).

  • Stopping the Reaction: Stop the incorporation by adding cold 5% TCA.

  • Precipitation: Incubate on ice to allow macromolecules to precipitate.

  • Collection and Washing: Collect the precipitate by filtering through a glass microfiber filter. Wash the filters to remove unincorporated precursors.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) in the this compound-treated samples to the no-drug control. A significant reduction in the incorporation of a specific precursor indicates that this compound likely inhibits that synthesis pathway.

Data Interpretation and Further Steps

The results from the MIC/MBC assays will confirm the potency of this compound against specific strains. The macromolecular synthesis assay will provide the first crucial insights into its mechanism of action. If, for example, [¹⁴C]N-acetylglucosamine incorporation is inhibited, it would suggest that this compound targets the cell wall synthesis pathway. This would then guide more specific biochemical assays, such as investigating its effect on specific enzymes within that pathway (e.g., MurA, MurB, or transpeptidases).

Conclusion

This compound is a potent antibacterial agent with a favorable profile for combating resistant Gram-positive infections. While its precise mechanism of action remains to be fully elucidated, the protocols outlined in these application notes provide a robust framework for its further characterization. Determining the molecular target is a critical next step in the development of this promising therapeutic candidate.

References

Application Notes and Protocols for AOC 1001 (del-desiran) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound designated "AVX 13616." It is presumed that this may be an internal, non-public identifier or a typographical error. This document provides detailed application notes and protocols for AOC 1001 (del-desiran) , a clinical-stage therapeutic with publicly available preclinical data, as a representative example for researchers, scientists, and drug development professionals.

Introduction to AOC 1001 (del-desiran)

AOC 1001, also known as delpacibart etedesiran (del-desiran), is an investigational antibody-oligonucleotide conjugate (AOC) designed to treat myotonic dystrophy type 1 (DM1).[1][2][3][4] DM1 is a genetic disorder caused by a toxic gain-of-function messenger RNA (mRNA) produced from the DMPK gene.[1][5] AOC 1001 is engineered to address the root cause of DM1 by specifically reducing the levels of the pathogenic DMPK mRNA.[1][3][6][7]

The therapeutic consists of a monoclonal antibody that targets the human transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.[1][2][6] This antibody is conjugated to a small interfering RNA (siRNA) that targets the DMPK mRNA for degradation.[1][2][6] This innovative approach allows for the targeted delivery of the siRNA payload to muscle tissues, a significant challenge for traditional RNA therapeutics.[5][8]

Mechanism of Action

The mechanism of action of AOC 1001 involves a multi-step process that leverages receptor-mediated endocytosis to deliver the siRNA payload to the muscle cells.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Muscle Cell) AOC_1001 AOC 1001 (Antibody-siRNA Conjugate) TfR1 Transferrin Receptor 1 (TfR1) on Muscle Cell Surface AOC_1001->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Internalization (Endocytosis) siRNA_release siRNA Release Endosome->siRNA_release 3. Endosomal Escape RISC RNA-Induced Silencing Complex (RISC) siRNA_release->RISC 4. Loading into RISC DMPK_mRNA Toxic DMPK mRNA RISC->DMPK_mRNA 5. Target Recognition and Binding Degradation DMPK mRNA Degradation DMPK_mRNA->Degradation 6. Cleavage and Degradation

Figure 1: Mechanism of Action of AOC 1001. This diagram illustrates the pathway from extracellular binding to intracellular degradation of the target mRNA.

Dosage and Administration in Animal Models

Preclinical studies, primarily in non-human primates (NHPs), have been crucial in establishing the safety and efficacy profile of AOC 1001 before its advancement into human clinical trials.[9] These studies have demonstrated a dose-dependent and durable reduction of DMPK RNA in a variety of muscle tissues, including skeletal, cardiac, and smooth muscles.[1][3][5][7][10]

Summary of Preclinical Dosage in Non-Human Primates
ParameterDetailsReference
Animal Model Non-Human Primate (NHP)[9]
Route of Administration Intravenous (IV) Infusion[11][12][13]
Dosage Range (siRNA component) 1 mg/kg, 2 mg/kg, 4 mg/kg, 6 mg/kg[8][14][15]
Frequency Single and multiple ascending doses[11]
Key Findings Favorable safety profile, dose-dependent reduction of DMPK mRNA in muscle tissues.[9][14]

Experimental Protocols

The following protocols are representative methodologies based on publicly available information on the preclinical and clinical development of AOC 1001. These should be adapted based on specific experimental goals and institutional guidelines.

General Workflow for a Preclinical Efficacy Study

start Study Initiation animal_model Animal Model Selection (e.g., Non-Human Primate) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Data Collection (Blood, Biopsy) acclimatization->baseline randomization Randomization into Dose Groups baseline->randomization dosing Intravenous Administration of AOC 1001 or Placebo randomization->dosing monitoring In-life Monitoring (Clinical Observations, Weight) dosing->monitoring endpoints Endpoint Analysis (Tissue Collection, RNA analysis) monitoring->endpoints data_analysis Data Analysis and Reporting endpoints->data_analysis end Study Conclusion data_analysis->end

References

Standard Operating Procedure for the Preparation and Application of AVX Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "AVX 13616" could not be identified in publicly available literature. The following application notes and protocols are based on the publicly available information for two well-documented compounds from Avaxia Biologics, AVX-470 and AVX-001 , and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Application Note 1: AVX-470 - An Oral Anti-TNF Polyclonal Antibody

Introduction

AVX-470 is an orally administered, polyclonal bovine-derived anti-tumor necrosis factor (TNF) antibody.[1][2] It is designed for the local treatment of inflammatory bowel disease (IBD) by neutralizing TNF in the gastrointestinal tract, thereby minimizing systemic exposure and associated side effects.[1][2] Unlike systemically delivered anti-TNF monoclonal antibodies, AVX-470 is derived from the colostrum of cows immunized with human TNF and is naturally stable in the gut environment.[3][4][5]

Mechanism of Action

AVX-470 functions by binding to and neutralizing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator of inflammation in IBD, and its inhibition can lead to a reduction in mucosal inflammation. The polyclonal nature of AVX-470 allows it to bind to multiple epitopes on the TNF molecule.[4]

Quantitative Data Summary

The following table summarizes the key findings from a first-in-human clinical trial of AVX-470 in patients with active ulcerative colitis.[1][2]

ParameterPlacebo (n=9)AVX-470 (0.2 g/day )AVX-470 (1.6 g/day )AVX-470 (3.5 g/day )
Clinical Response 11.1%--25.9% (across all doses)
Adverse Events Similar across all groupsSimilar across all groupsSimilar across all groupsSimilar across all groups
Human Anti-Bovine Antibodies (HABA) Not inducedNot inducedNot inducedNot induced
Bovine Ig in Serum LowLowLowLow
Bovine Ig in Stool DetectedDetectedDetectedDetected

Data sourced from a Phase 1b clinical trial in ulcerative colitis patients.[1][2][6]

Experimental Protocol: In Vitro TNF Neutralization Assay

This protocol describes a method to assess the in vitro potency of AVX-470 in neutralizing human TNF-α.

Materials:

  • AVX-470

  • Recombinant human TNF-α

  • L929 mouse fibroblast cell line (sensitive to TNF-α induced cytotoxicity)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Actinomycin D

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture L929 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 1.5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Preparation of AVX-470 and TNF-α Mixture:

    • Prepare a stock solution of AVX-470 in PBS. The starting concentration should be determined based on expected potency.

    • Perform serial dilutions of AVX-470.

    • Prepare a constant concentration of TNF-α (e.g., 1 ng/mL) in culture medium.

    • In a separate plate, mix the serially diluted AVX-470 with the TNF-α solution and incubate for 1 hour at 37°C to allow for antibody-antigen binding.

  • Cell Treatment:

    • After the 24-hour incubation of the L929 cells, remove the medium.

    • Add culture medium containing 1 µg/mL of Actinomycin D to sensitize the cells to TNF-α.

    • Add the pre-incubated AVX-470/TNF-α mixture to the respective wells.

    • Include control wells: cells only, cells + TNF-α only, and cells + AVX-470 only.

    • Incubate the plate for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • After the 24-hour treatment, assess cell viability using a suitable reagent (e.g., MTT assay).

    • Read the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of AVX-470.

    • Plot the percentage of viability against the log concentration of AVX-470 to determine the IC50 (the concentration of AVX-470 that inhibits 50% of TNF-α induced cytotoxicity).

Visualizations

TNF_Signaling_Pathway tnf TNF-α tnfr TNFR1 tnf->tnfr Binds tradd TRADD tnfr->tradd Recruits rip1 RIP1 tradd->rip1 traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation avx470 AVX-470 avx470->tnf Neutralizes Experimental_Workflow_AVX470 cluster_prep Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Data Analysis prep_avx470 Prepare AVX-470 serial dilutions mix Pre-incubate AVX-470 and TNF-α prep_avx470->mix prep_tnf Prepare constant TNF-α solution prep_tnf->mix add_mixture Add AVX-470/TNF-α mixture to cells mix->add_mixture seed_cells Seed L929 cells in 96-well plate add_actinomycin Add Actinomycin D seed_cells->add_actinomycin add_actinomycin->add_mixture incubate Incubate for 24 hours add_mixture->incubate viability_assay Perform cell viability assay incubate->viability_assay calculate_ic50 Calculate IC50 viability_assay->calculate_ic50 cPLA2a_Signaling_Pathway membrane Membrane Phospholipids cpla2a cPLA2α membrane->cpla2a Substrate for aa Arachidonic Acid cpla2a->aa Releases cox COX-1/2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation avx001 AVX-001 avx001->cpla2a Inhibits

References

Application Notes and Protocols for Measuring In Vitro Efficacy of a Novel Kinase Inhibitor, AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX 13616 is a novel small molecule inhibitor currently under investigation for its potential as a targeted cancer therapeutic. Preliminary evidence suggests that this compound targets a key kinase involved in a critical cancer cell signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis. These application notes provide detailed protocols for a panel of in vitro assays to rigorously evaluate the efficacy of this compound. The described methods will enable researchers to determine its cytotoxic and anti-proliferative effects, elucidate its mechanism of action on a molecular level, and establish key quantitative metrics such as IC50 values. In vitro efficacy assessment is a crucial early step in the drug discovery and development process, providing essential data to guide further preclinical and clinical studies.[1]

Key In Vitro Efficacy Assays

A multi-faceted approach is recommended to thoroughly assess the in vitro efficacy of this compound. The following assays provide a comprehensive evaluation of its biological activity:

  • Cell Viability and Proliferation Assays: To determine the effect of this compound on the overall health and growth of cancer cell populations.[2][3]

  • Apoptosis Assays: To specifically quantify the induction of programmed cell death.[4][5][6]

  • Western Blotting: To analyze the expression levels of key proteins within the target signaling pathway and downstream markers of apoptosis.[7][8][9]

  • Kinase Activity Assays: To directly measure the inhibitory effect of this compound on its target kinase.[10][11]

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
PANC-1Pancreatic Cancer25.5
Table 2: Induction of Apoptosis by this compound in MCF-7 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V Positive)
Vehicle (DMSO)-5.3
This compound2.522.7
This compound5.045.1
This compound10.078.9
Table 3: Effect of this compound on Target Protein Expression and Phosphorylation in MCF-7 Cells
Treatment (5µM, 24h)p-Target Kinase (Relative Expression)Total Target Kinase (Relative Expression)Cleaved PARP (Relative Expression)
Vehicle (DMSO)1.001.001.00
This compound0.150.984.72

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol describes a colorimetric assay to measure cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

G cluster_workflow Cell Viability Assay Workflow seed Seed cells in 96-well plate treat Treat with this compound dilutions seed->treat incubate Incubate for 24-72 hours treat->incubate add_resazurin Add Resazurin solution incubate->add_resazurin read Measure fluorescence add_resazurin->read analyze Calculate IC50 read->analyze

Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishing necrotic cells with propidium iodide (PI).[4][5][6][12][13]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

G cluster_workflow Apoptosis Assay Workflow seed Seed and treat cells harvest Harvest cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V/PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Apoptosis Assay Workflow
Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins in response to this compound treatment.[7][8][9][14]

Materials:

  • Cancer cell line

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Target Kinase, Total Target Kinase, Cleaved PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as for other assays.

  • Lyse the cells in RIPA buffer on ice.[7]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the activity of its purified target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution

  • ATP

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the purified kinase and its specific substrate.

  • Add the this compound dilutions to the wells and incubate for a short pre-incubation period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time at the optimal temperature (e.g., 30°C or room temperature).

  • Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) according to the manufacturer's protocol of the chosen detection kit.

  • Measure the luminescence signal.

  • Calculate the percent inhibition of kinase activity relative to a no-inhibitor control and determine the IC50 value.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation AVX13616 This compound AVX13616->TargetKinase

Hypothetical this compound Signaling Pathway

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and target protein modulation, researchers can generate the high-quality, reproducible data necessary to advance this promising compound through the drug development pipeline.

References

Application Notes and Protocols for Assessing AVX-13616 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX-13616 is a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several human cancers, making it a critical target for therapeutic intervention.[1] These application notes provide detailed protocols for assessing the target engagement of AVX-13616 in both biochemical and cellular contexts, enabling researchers to quantify its potency, selectivity, and cellular efficacy.

The following protocols describe well-established methods for characterizing kinase inhibitors, including enzymatic assays to determine inhibitory potency (IC50) and cell-based assays to confirm target engagement in a physiological setting.[2]

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, which is initiated by ligand binding and subsequent receptor dimerization and autophosphorylation. This cascade of events activates downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[3] AVX-13616 is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Binding RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K AVX13616 AVX-13616 AVX13616->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Biochemical_Assay_Workflow A 1. Prepare Reagents: - EGFR Enzyme - Substrate (Poly-GT) - ATP - AVX-13616 Dilutions B 2. Add Reagents to 384-well Plate A->B C 3. Incubate at Room Temperature for 60 min B->C D 4. Add ADP-Glo™ Reagent to Deplete Unused ATP C->D E 5. Incubate at Room Temperature for 40 min D->E F 6. Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence E->F G 7. Incubate at Room Temperature for 30 min F->G H 8. Read Luminescence G->H I 9. Calculate IC50 H->I CETSA_Workflow A 1. Cell Culture and Treatment: - Seed cells (e.g., A431) - Treat with AVX-13616 or DMSO B 2. Heating: - Heat cells at various temperatures A->B C 3. Cell Lysis: - Lyse cells by freeze-thaw cycles B->C D 4. Separation of Soluble Fraction: - Centrifuge to pellet precipitated proteins C->D E 5. Protein Quantification: - Collect supernatant - Measure protein concentration D->E F 6. Western Blotting: - Detect soluble EGFR E->F G 7. Data Analysis: - Plot band intensity vs. temperature - Determine thermal shift F->G

References

Developing a Stable Formulation of AVX-13616 for Topical Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing a stable formulation for the novel antibacterial agent AVX-13616, intended for topical research applications. Due to the limited publicly available data on AVX-13616, this guide presents a generalized yet detailed framework for the preformulation and formulation development of a new chemical entity for topical delivery. The protocols and data herein are illustrative and should be adapted based on experimental findings for AVX-13616.

Introduction to AVX-13616

AVX-13616 is a potent, broad-spectrum antibacterial agent with demonstrated in vivo activity, particularly against drug-resistant Staphylococcus pathogens.[1][2][3][4] It is being investigated for topical indications, such as the decolonization of MRSA in the nasal passages and the treatment of wound and catheter-related infections.[1][4] The development of a stable and effective topical formulation is crucial for advancing the research and therapeutic potential of this compound. Preformulation studies are the first step in rationally developing a dosage form, providing insights into the physicochemical properties of the drug substance.[5][6][7]

Preformulation Studies

Preformulation studies are essential to characterize the intrinsic physical and chemical properties of a drug substance, which will inform the formulation strategy.[5][6][7][8]

Solubility Profile

Objective: To determine the solubility of AVX-13616 in various solvents relevant to topical formulations.

Protocol:

  • Prepare saturated solutions of AVX-13616 in a range of solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, isopropyl myristate, and various buffers).

  • Equilibrate the solutions at controlled temperatures (e.g., 4°C, 25°C, and 37°C) for 24-48 hours with continuous agitation.

  • Filter the suspensions to remove undissolved solids.

  • Analyze the concentration of AVX-13616 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical Solubility Data for AVX-13616 at 25°C

SolventSolubility (mg/mL)
Purified Water< 0.1
Phosphate Buffer (pH 5.5)0.5
Phosphate Buffer (pH 7.4)0.2
Ethanol15.2
Propylene Glycol25.8
PEG 40045.1
Isopropyl Myristate2.3
pH-Stability Profile

Objective: To evaluate the stability of AVX-13616 across a physiologically relevant pH range for topical formulations.

Protocol:

  • Prepare solutions of AVX-13616 in buffers of varying pH (e.g., pH 3, 5, 7, and 9).

  • Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of AVX-13616 and the formation of any degradation products.

Table 2: Hypothetical pH-Stability of AVX-13616 (% remaining after 72h at 40°C)

pH% AVX-13616 RemainingMajor Degradants Observed
3.075.2Degradant A
5.095.8Minimal
7.088.4Degradant B
9.060.1Degradant C, Degradant D

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation pathways and products, which helps in developing stability-indicating analytical methods.[9][10][11] These studies expose the drug substance to conditions more severe than accelerated stability testing.

Protocol:

  • Acid/Base Hydrolysis: Expose AVX-13616 to 0.1 N HCl and 0.1 N NaOH at 60°C for up to 8 hours.[11]

  • Oxidation: Treat AVX-13616 with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid AVX-13616 to dry heat (e.g., 80°C) for 48 hours.

  • Photostability: Expose solid and solution samples of AVX-13616 to a light source producing combined visible and UV outputs, as specified by ICH Q1B guidelines.

  • Analyze all stressed samples using techniques like HPLC-UV, LC-MS, and NMR to identify and characterize degradation products.[10]

Table 3: Hypothetical Forced Degradation Results for AVX-13616

Stress Condition% DegradationKey Degradation Products
0.1 N HCl, 60°C, 8h22.5DP-H1, DP-H2
0.1 N NaOH, 60°C, 8h35.1DP-B1, DP-B2
3% H₂O₂, RT, 24h15.8DP-O1
80°C Dry Heat, 48h8.2DP-T1
Light Exposure (ICH Q1B)12.4DP-P1

Excipient Compatibility Studies

The selection of appropriate excipients is critical for the stability, efficacy, and safety of the final formulation.[12][] Drug-excipient compatibility studies are performed to identify any potential physical or chemical interactions.[14][15]

Protocol:

  • Prepare binary mixtures of AVX-13616 with selected excipients (e.g., solvents, gelling agents, penetration enhancers, preservatives) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and final time points using techniques like Differential Scanning Calorimetry (DSC) for physical interactions and HPLC for chemical degradation.[15][16]

Table 4: Hypothetical Excipient Compatibility for AVX-13616 (4 weeks at 40°C/75% RH)

ExcipientPhysical Observation% AVX-13616 RemainingDSC AnalysisCompatibility
Propylene GlycolNo change99.5No significant changeCompatible
Carbopol 980Slight discoloration92.1Shift in melting peakPotentially Incompatible
Polysorbate 80No change98.8No significant changeCompatible
Benzyl AlcoholNo change99.2No significant changeCompatible
MethylparabenSignificant discoloration85.4Appearance of new peaksIncompatible

Visualization of Workflows and Pathways

Formulation Development Workflow

G cluster_0 Preformulation cluster_1 Formulation cluster_2 Characterization P1 Solubility Profiling F1 Excipient Compatibility Screening P1->F1 P2 pH-Stability Assessment P2->F1 P3 Forced Degradation C2 Chemical Stability (Accelerated & Long-term) P3->C2 F2 Prototype Formulation Design F1->F2 F3 Optimization Studies F2->F3 C1 Physical Characterization (Viscosity, pH, Appearance) F3->C1 F3->C2 C3 In Vitro Release Testing F3->C3

Caption: Workflow for topical formulation development of AVX-13616.

Forced Degradation Logical Flow

G cluster_stress Stress Conditions cluster_analysis Analysis API AVX-13616 (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo HPLC HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS HPLC->LCMS Identify Masses NMR NMR LCMS->NMR Structure Elucidation

Caption: Logical flow for forced degradation studies of AVX-13616.

Hypothetical Signaling Pathway Inhibition by AVX-13616

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis PBP->CW_Synth Lysis Cell Lysis CW_Synth->Lysis Disruption leads to AVX13616 AVX-13616 AVX13616->PBP Inhibition

Caption: Hypothetical mechanism of action for AVX-13616.

Conclusion

The development of a stable formulation for a research compound like AVX-13616 is a systematic process that begins with thorough preformulation characterization. The illustrative data and protocols provided in these application notes offer a roadmap for researchers to navigate the challenges of solubility, stability, and excipient compatibility. By following these structured experimental workflows, scientists can efficiently develop a stable and effective topical formulation of AVX-13616, paving the way for further preclinical and clinical investigation.

References

Application Notes & Protocols for the Detection of AVX-13616 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AVX-13616 is a humanized IgG1 monoclonal antibody developed for therapeutic applications. Accurate and reliable quantification of AVX-13616 in biological matrices is critical for preclinical and clinical development, enabling the characterization of its pharmacokinetics (PK), pharmacodynamics (PD), and immunogenicity. These application notes provide detailed protocols for two robust analytical methods for the detection and quantification of AVX-13616 in biological samples: a ligand-binding assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action and Signaling Pathway

AVX-13616 is designed to bind to and inhibit the activity of a key cell surface receptor, "Receptor-X," which is overexpressed in certain disease states. The binding of the natural ligand, "Ligand-Y," to Receptor-X activates downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival. By blocking the interaction between Ligand-Y and Receptor-X, AVX-13616 effectively inhibits these downstream signaling events.

AVX13616_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand-Y Ligand-Y Receptor-X Receptor-X Ligand-Y->Receptor-X AVX-13616 AVX-13616 AVX-13616->Receptor-X RAS RAS Receptor-X->RAS PI3K PI3K Receptor-X->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation/Survival ELISA_Workflow A Coat Plate with Capture Antibody B Wash and Block A->B C Add Samples, Standards, and QCs B->C D Incubate and Wash C->D E Add Detection Antibody (Biotinylated) D->E F Incubate and Wash E->F G Add Streptavidin-HRP F->G H Incubate and Wash G->H I Add TMB Substrate H->I J Stop Reaction I->J K Read Absorbance (450 nm) J->K LCMSMS_Workflow A Sample Spiking with Internal Standard B Immunocapture of AVX-13616 A->B C On-Bead Reduction and Alkylation B->C D Tryptic Digestion C->D E Peptide Extraction D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Data Analysis and Quantification G->H

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AVX-13616 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a chemical compound specifically identified as "AVX 13616" is not available. The following technical support guide has been developed for a hypothetical research compound, herein designated as AVX-13616, exhibiting characteristics typical of a poorly water-soluble small molecule. The troubleshooting advice, protocols, and data are based on established principles for handling such compounds.

Compound Profile: AVX-13616 (Hypothetical)

To effectively troubleshoot solubility issues, it is crucial to understand the physicochemical properties of AVX-13616. The following properties are assumed for this hypothetical compound:

PropertyValueImplication for Solubility
Molecular Weight482.6 g/mol High molecular weight can contribute to lower solubility.
LogP4.8Indicates high lipophilicity and consequently poor aqueous solubility.
pKa9.2 (Weak Base)Solubility will be pH-dependent, increasing in more acidic conditions.
Physical FormCrystalline SolidThe stable crystal lattice requires significant energy to be disrupted for dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the handling and use of AVX-13616 in aqueous solutions.

Q1: What is the recommended solvent for preparing a high-concentration stock solution of AVX-13616?

Answer: Due to its high lipophilicity (LogP = 4.8), AVX-13616 is practically insoluble in water. An organic solvent is necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Troubleshooting Steps:

  • Initial Dissolution: Weigh the desired amount of AVX-13616 and add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Facilitate Dissolution: If the compound does not dissolve readily, use a vortex mixer to agitate the solution. Gentle warming in a 37°C water bath or brief sonication can also aid in dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My AVX-13616 precipitates when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?

Answer: This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep AVX-13616 in solution.

Troubleshooting Strategies:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of AVX-13616 in your experiment.

  • pH Adjustment: Since AVX-13616 is a weak base, its solubility increases in acidic conditions. Lowering the pH of your aqueous buffer (if experimentally permissible) can improve solubility.

  • Use of Surfactants/Co-solvents: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic® F-68, in your aqueous buffer can help maintain the solubility of AVX-13616.[1] Co-solvents like ethanol or polyethylene glycol (PEG) can also be effective.[2][3]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. First, dilute the stock into a smaller volume of the buffer, mix thoroughly, and then add this intermediate dilution to the final volume.

Q3: Can I use a solvent other than DMSO for my experiments?

Answer: Yes, depending on the experimental requirements and cell type compatibility. Other potential solvents for creating a stock solution include:

  • Ethanol: Can be a suitable alternative, but it is more volatile than DMSO.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent similar to DMSO.

  • 1-methyl-2-pyrrolidinone (NMP): Has strong solubilizing properties.

It is crucial to test the tolerance of your experimental system (e.g., cell line) to the chosen solvent and its final concentration.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of AVX-13616 (Shake-Flask Method)

This protocol outlines a widely accepted method for determining the equilibrium solubility of a compound.[4]

Materials:

  • AVX-13616 powder

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Add an excess amount of AVX-13616 powder to a glass vial (e.g., 2-5 mg). The exact amount should be enough to ensure undissolved solid remains at equilibrium.

  • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of AVX-13616 in the clear filtrate using a validated HPLC method.

  • The resulting concentration is the equilibrium solubility of AVX-13616 in that solvent at the specified temperature.

Protocol 2: Preparation of a 10 µM AVX-13616 Working Solution in Cell Culture Media with Pluronic® F-68

This protocol describes how to prepare a working solution of AVX-13616 in an aqueous buffer for a cell-based assay, using Pluronic® F-68 to maintain solubility.

Materials:

  • 10 mM AVX-13616 stock in DMSO

  • Sterile cell culture medium

  • 10% (w/v) sterile stock solution of Pluronic® F-68 in water

Methodology:

  • Determine the final desired concentration of AVX-13616 (10 µM) and Pluronic® F-68 in your experiment. A final concentration of 0.05% to 0.1% Pluronic® F-68 is a good starting point.

  • In a sterile tube, add the required volume of cell culture medium.

  • Add the calculated volume of the 10% Pluronic® F-68 stock solution to the medium and mix well. For a final concentration of 0.1% in 10 mL, add 100 µL of the 10% stock.

  • Perform a stepwise dilution of the 10 mM AVX-13616 DMSO stock into the medium/Pluronic® F-68 solution. For a final 10 µM concentration in 10 mL, add 10 µL of the 10 mM stock. Add the stock solution while vortexing the medium to ensure rapid and thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation before use.

Data Presentation

Table 1: Solubility of Hypothetical AVX-13616 in Various Solvents at 25°C

SolventSolubility (µg/mL)Molar Solubility (µM)
Water< 0.1< 0.21
PBS (pH 7.4)0.51.04
0.1 M HCl15.231.5
DMSO> 100,000> 207,200
Ethanol5,80012,020

Visualizations

Troubleshooting_Workflow start Start: AVX-13616 Powder stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dissolved Is the stock a clear solution? stock_prep->dissolved agitate Vortex / Gentle Heat (37°C) / Sonicate dissolved->agitate No dilution Dilute Stock into Aqueous Buffer dissolved->dilution Yes agitate->dissolved precipitation Precipitation Observed? dilution->precipitation success Solution Ready for Experiment precipitation->success No troubleshoot Troubleshoot Dilution precipitation->troubleshoot Yes

Caption: Troubleshooting workflow for preparing AVX-13616 solutions.

Solubilization_Strategy start Insolubility in Aqueous Buffer ph_option Is pH modification permissible? start->ph_option adjust_ph Lower pH of Buffer (for weak bases) ph_option->adjust_ph Yes cosolvent_option Are co-solvents/ surfactants permissible? ph_option->cosolvent_option No adjust_ph->cosolvent_option add_surfactant Add Tween-80 or Pluronic® F-68 (0.05-0.1%) cosolvent_option->add_surfactant Yes reduce_conc Lower Final Working Concentration cosolvent_option->reduce_conc No

Caption: Decision tree for selecting a solubilization strategy.

References

optimizing AVX 13616 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVX-13616. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of AVX-13616 for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for AVX-13616 in cell-based assays?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose. We suggest starting with a logarithmic dilution series, for example, from 1 nM to 100 µM. This range should be sufficient to observe a dose-dependent effect and to identify the IC50 value of AVX-13616 in your specific cell line and assay. It's important to use the lowest concentration possible to avoid off-target effects.[1] Inhibitors that are only effective at concentrations greater than 10 µM may be acting non-specifically.[1]

Q2: How can I determine if AVX-13616 is cytotoxic to my cells?

A2: It is crucial to assess the cytotoxicity of AVX-13616 to distinguish between targeted inhibition and cell death. This can be achieved by performing a cell viability assay, such as an MTS or MTT assay, in parallel with your primary functional assay. The viability assay should be run with the same concentrations of AVX-13616 and for the same duration as your experiment.

Q3: What should I do if I don't observe any effect of AVX-13616 in my assay?

A3: If you do not observe an effect, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure that the compound has been stored correctly and has not degraded.

  • Check Cellular Uptake: The compound may not be effectively penetrating the cell membrane. Consider using techniques like HPLC-MS to measure the intracellular concentration of the inhibitor.[2]

  • Review Assay Conditions: The experimental conditions, such as incubation time and substrate concentration, may need to be optimized.

  • Target Expression: Confirm that your cell line expresses the target of AVX-13616 at sufficient levels.

Q4: How can I be sure that the observed effects are specific to the inhibition of the intended target?

A4: To confirm on-target activity, consider the following experiments:

  • Use of a Negative Control: Include a structurally similar but inactive analog of AVX-13616 in your experiments.

  • Rescue Experiments: If possible, overexpress the target protein to see if it rescues the phenotype induced by AVX-13616.

  • Target Engagement Assays: Directly measure the binding of AVX-13616 to its target within the cell using techniques like cellular thermal shift assay (CETSA).

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of AVX-13616.

Issue Possible Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with media to minimize edge effects.
Precipitation of AVX-13616 in Culture Media The compound has low solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into media, ensure thorough mixing and do not exceed the solubility limit. Consider using a formulation with better solubility if available.
IC50 Value is Much Higher Than Expected Low cell permeability, high non-specific binding, or rapid compound degradation.Evaluate the intracellular concentration of AVX-13616.[2] Assess compound stability in your experimental conditions. Non-specific binding to serum proteins or plasticware can reduce the effective concentration.[2]
Observed Effect Plateaus at a Low Level of Inhibition The compound may have partial agonist/antagonist activity, or there may be redundant signaling pathways in the cell.Investigate the mechanism of action further. Consider combination treatments with other inhibitors to probe for synergistic effects.

Experimental Protocols

Protocol 1: Determining the IC50 of AVX-13616 using a Cell-Based Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of AVX-13616.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of AVX-13616 in DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to obtain the desired final concentrations. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of AVX-13616.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific functional assay to measure the effect of AVX-13616 (e.g., reporter gene assay, proliferation assay).

  • Data Analysis: Plot the assay response against the logarithm of the AVX-13616 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTS)

This protocol is to be run in parallel with the primary functional assay to assess cytotoxicity.

  • Plate Setup: Seed cells and treat with AVX-13616 as described in Protocol 1.

  • MTS Reagent Addition: At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells at each concentration.

Quantitative Data Summary

The following tables present hypothetical data for AVX-13616 to guide experimental design and data interpretation.

Table 1: Hypothetical IC50 Values of AVX-13616 in Different Cancer Cell Lines

Cell LineTarget ExpressionIC50 (nM)
Cell Line AHigh50
Cell Line BMedium250
Cell Line CLow>10,000

Table 2: Hypothetical Cytotoxicity Profile of AVX-13616

Cell LineCC50 (µM)
Cell Line A25
Cell Line B50
Non-cancerous Control>100

Visualizations

Signaling Pathway

AVX13616_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TargetProtein Target Protein Receptor->TargetProtein Activates DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes AVX13616 AVX-13616 AVX13616->TargetProtein Inhibits

Caption: Hypothetical signaling pathway inhibited by AVX-13616.

Experimental Workflow

Experimental_Workflow start Start: Optimize AVX-13616 Concentration dose_response 1. Initial Dose-Response Curve (1 nM - 100 µM) start->dose_response cytotoxicity 2. Parallel Cytotoxicity Assay (e.g., MTS) start->cytotoxicity determine_ic50 3. Determine IC50 and CC50 dose_response->determine_ic50 cytotoxicity->determine_ic50 therapeutic_window 4. Assess Therapeutic Window (CC50 / IC50) determine_ic50->therapeutic_window downstream_analysis 5. Downstream Functional Assays (at concentrations ≤ IC50) therapeutic_window->downstream_analysis end End: Optimized Concentration Identified downstream_analysis->end

Caption: Workflow for optimizing AVX-13616 concentration.

Troubleshooting Logic

Troubleshooting_Logic start Issue: No or Weak Effect of AVX-13616 check_concentration Is the concentration range appropriate? start->check_concentration check_viability Is there significant cytotoxicity? check_concentration->check_viability Yes solution_increase_conc Solution: Increase concentration range. check_concentration->solution_increase_conc No check_uptake Is the compound entering the cells? check_viability->check_uptake No solution_lower_conc Solution: Lower concentration to non-toxic levels. check_viability->solution_lower_conc Yes check_target Is the target expressed? check_uptake->check_target Yes solution_verify_uptake Solution: Perform cellular uptake studies (e.g., HPLC-MS). check_uptake->solution_verify_uptake No solution_verify_target Solution: Confirm target expression (e.g., Western Blot). check_target->solution_verify_target No

References

how to improve the signal-to-noise ratio in AVX 13616 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVX 13616 assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to ensure high-quality, reproducible data. A robust signal-to-noise ratio (S/N) is critical for obtaining reliable results, and this guide provides detailed information to help you achieve this.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A high signal-to-noise ratio is essential for distinguishing a true experimental signal from background noise. A low ratio can obscure genuine biological effects, leading to unreliable data. This guide addresses common issues that can compromise your S/N ratio.

Issue 1: High Background Signal

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Question: Why is my background signal unexpectedly high?

Answer: High background can stem from several factors, including nonspecific binding of reagents, issues with the blocking step, or contaminated solutions.[1][2]

Troubleshooting Steps:

  • Optimize Blocking: The blocking buffer is crucial for preventing nonspecific binding of antibodies or other reagents to the plate surface.[1]

    • Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1]

    • Extend the blocking incubation time.

    • Consider testing different blocking agents (e.g., non-fat dry milk, normal serum).

  • Check Reagent Concentrations:

    • The concentration of primary or secondary antibodies may be too high, leading to nonspecific binding. It is important to titrate antibodies to find the optimal concentration that maximizes signal without increasing background.[3]

  • Improve Washing Technique: Inadequate washing can leave behind unbound reagents, contributing to high background.[1][4]

    • Increase the number of wash cycles.

    • Increase the volume of wash buffer used.

    • Add a short soaking step between washes.[1]

  • Ensure Reagent Purity: Contaminated buffers or reagents can produce a background signal.[3][4] Prepare fresh solutions and use high-purity water.[2]

Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.[5]

Question: What are the common reasons for a low or absent signal in my assay?

Answer: A weak or nonexistent signal can be due to several factors, including issues with reagent activity, incorrect assay setup, or problems with the biological components of the assay.[6][7]

Troubleshooting Steps:

  • Verify Reagent Activity:

    • Ensure that enzymes and substrates have not expired and have been stored correctly, protected from light where necessary.[6]

    • Avoid repeated freeze-thaw cycles of antibodies and other sensitive reagents.[6]

  • Optimize Reagent Concentrations:

    • The concentration of your capture or detection antibodies may be too low.[6]

    • Ensure the analyte concentration in your positive controls is sufficient to generate a detectable signal.

  • Check Incubation Times and Temperatures:

    • Ensure incubation times are long enough for sufficient binding to occur.[6]

    • Verify that incubations are performed at the optimal temperature.[8]

  • Confirm Correct Plate and Equipment Settings:

    • For cell-based assays, use appropriate plates (e.g., black plates for fluorescence assays to reduce crosstalk).[9]

    • Ensure the plate reader is set to the correct wavelengths and gain settings for your assay.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it important?

A1: The signal-to-noise (S/N) ratio is a measure of the strength of the desired experimental signal relative to the level of background noise.[3] A high S/N ratio indicates that the measured signal is significantly above the background, leading to more reliable and reproducible data.[3][7]

Q2: How can I optimize my cell seeding density for a cell-based assay?

A2: Different cell seeding densities should be tested during assay development to maximize the assay window. The optimal density will provide a strong signal without overcrowding the wells, which can negatively impact cell health.[3][10]

Q3: What are "edge effects" and how can I minimize them?

A3: Edge effects refer to the variability observed in the outer wells of a microplate compared to the inner wells. To minimize these, avoid using the outer wells or fill them with a sterile liquid like PBS to create a humidity barrier.[3]

Q4: How important are controls in troubleshooting a low signal-to-noise ratio?

A4: Controls are essential for diagnosing problems. A positive control helps confirm that the reagents and system are working, while a negative control helps identify the level of background noise.[11]

Data Presentation

Table 1: Example of Antibody Titration for Optimal Signal-to-Noise Ratio
Primary Antibody DilutionPositive Control Signal (RFU)Negative Control Signal (RFU)Signal-to-Noise Ratio (S/N)
1:25018500150012.3
1:5001620090018.0
1:10001230060020.5
1:2000840055015.3
1:400045005009.0

In this example, a 1:1000 dilution provides the best balance of a strong signal and low background, resulting in the highest signal-to-noise ratio.

Table 2: Optimizing Cell Seeding Density
Cells per WellSignal (RFU)Background (RFU)Signal-to-Noise Ratio (S/N)
1,00015004003.75
5,000800055014.5
10,0001500080018.75
20,00018000120015.0
40,0001900020009.5

This hypothetical data suggests that a cell density of 10,000 cells/well is optimal for this particular assay.

Experimental Protocols

Protocol 1: Checkerboard Titration to Optimize Capture and Detection Antibody Concentrations

This protocol is designed to determine the optimal concentrations of both capture and detection antibodies simultaneously to maximize the signal-to-noise ratio in a sandwich ELISA format.

  • Coat the Plate:

    • Prepare serial dilutions of the capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of each dilution to the wells of a 96-well high-binding ELISA plate, covering a range of concentrations.

    • Incubate overnight at 4°C.[3]

  • Wash and Block:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[3]

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[3]

  • Add Antigen:

    • Wash the plate as described above.

    • Add your antigen standard at a concentration known to give a mid-range signal to all wells. Include a "no antigen" control.

    • Incubate for 1-2 hours at room temperature.

  • Add Detection Antibody:

    • Wash the plate.

    • Prepare serial dilutions of the detection antibody. Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody (if required) and incubate.

    • Wash the plate and add the substrate.

    • Read the plate on a microplate reader.

  • Analysis:

    • Calculate the signal-to-noise ratio for each combination of capture and detection antibody concentrations. The optimal pair will be the one that gives the highest S/N ratio.

Visualizations

Troubleshooting_Workflow cluster_background High Background cluster_bg_solutions Solutions cluster_signal Low Signal cluster_signal_solutions Solutions start Low Signal-to-Noise Ratio bg_check Check Background Wells start->bg_check signal_check Check Positive Control start->signal_check bg_high Background is High bg_check->bg_high opt_blocking Optimize Blocking (Time, Concentration, Agent) bg_high->opt_blocking Yes bg_high->signal_check No opt_washing Improve Washing (Volume, # of Washes) opt_blocking->opt_washing titrate_ab Titrate Antibodies (Lower Concentration) opt_washing->titrate_ab fresh_reagents Use Fresh Reagents titrate_ab->fresh_reagents end_goal Improved S/N Ratio fresh_reagents->end_goal signal_low Signal is Low signal_check->signal_low check_reagents Verify Reagent Activity (Enzyme, Substrate) signal_low->check_reagents Yes signal_low->end_goal No opt_incubation Optimize Incubation (Time, Temperature) check_reagents->opt_incubation titrate_ab2 Titrate Antibodies (Higher Concentration) opt_incubation->titrate_ab2 check_reader Check Reader Settings (Wavelength, Gain) titrate_ab2->check_reader check_reader->end_goal

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection coat 1. Coat Plate with Capture Antibody wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 add_antigen 5. Add Antigen wash2->add_antigen wash3 6. Wash add_antigen->wash3 add_detection_ab 7. Add Detection Antibody wash3->add_detection_ab wash4 8. Wash add_detection_ab->wash4 add_conjugate 9. Add Enzyme Conjugate wash4->add_conjugate wash5 10. Wash add_conjugate->wash5 add_substrate 11. Add Substrate wash5->add_substrate read_plate 12. Read Plate add_substrate->read_plate data_analysis Data Analysis (Calculate S/N Ratio) read_plate->data_analysis

Caption: A typical experimental workflow for a sandwich ELISA.

References

Technical Support Center: Refining AVX-Hypothetical Experimental Design for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "AVX 13616" did not yield a specific experimental compound. The following technical support guide has been generated for a hypothetical small molecule inhibitor, "AVX-Hypothetical," which targets the MEK1/2 kinases in the MAPK/ERK signaling pathway. This guide is intended to serve as a comprehensive template, demonstrating the requested format and content structure for refining experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AVX-Hypothetical?

A1: AVX-Hypothetical is a selective, ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling cascade. By binding to the ATP pocket of MEK1/2, AVX-Hypothetical prevents the phosphorylation and subsequent activation of ERK1/2 (also known as p44/42 MAPK). This leads to the downstream inhibition of transcription factors and cellular processes involved in proliferation, differentiation, and survival.

Q2: What are the recommended cell-based assays to confirm the activity of AVX-Hypothetical?

A2: To confirm the on-target activity of AVX-Hypothetical, we recommend a combination of the following assays:

  • Western Blotting: To directly measure the inhibition of ERK1/2 phosphorylation (p-ERK). A noticeable decrease in p-ERK levels relative to total ERK is the primary indicator of target engagement.

  • Cell Proliferation/Viability Assays: Assays such as MTS, MTT, or CellTiter-Glo® can be used to determine the anti-proliferative effects of AVX-Hypothetical in cancer cell lines with known RAS/RAF mutations, which lead to constitutive activation of the MAPK pathway.

  • Kinase Activity Assays: In vitro kinase assays using recombinant MEK1/2 and ERK1/2 can determine the direct inhibitory effect of AVX-Hypothetical and calculate its IC50 value.

Troubleshooting Guide

Problem 1: Inconsistent p-ERK inhibition observed in Western Blots.

  • Possible Cause 1: Sub-optimal cell lysis. Incomplete cell lysis can lead to variable protein extraction and inaccurate measurements.

    • Solution: Ensure the use of a lysis buffer containing fresh protease and phosphatase inhibitors. We recommend RIPA buffer supplemented with PMSF, sodium orthovanadate, and a commercial inhibitor cocktail. Ensure adequate scraping and incubation on ice.

  • Possible Cause 2: Variability in drug treatment time or concentration.

    • Solution: Create a standardized workflow for drug administration. Use a master mix of diluted AVX-Hypothetical for treating multiple wells or flasks to ensure concentration consistency. Adhere strictly to the predetermined incubation times. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to identify the optimal treatment duration.

  • Possible Cause 3: Cell confluency affecting signaling. High cell confluency can alter basal signaling pathway activation.

    • Solution: Seed cells at a consistent density and aim for 70-80% confluency at the time of lysis. Avoid letting cells become over-confluent.

Problem 2: High variability in IC50 values from cell viability assays.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells will lead to significant variability.

    • Solution: Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding and verify cell counts with a hemocytometer or automated cell counter.

  • Possible Cause 2: Edge effects in multi-well plates. Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outer wells of 96-well plates for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Instability of AVX-Hypothetical in culture media.

    • Solution: Prepare fresh dilutions of AVX-Hypothetical from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. A stability test of the compound in your specific cell culture medium can also be performed.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile of AVX-Hypothetical

Kinase TargetIC50 (nM)
MEK15.2
MEK27.8
ERK1> 10,000
ERK2> 10,000
p38α> 10,000

Table 2: Anti-proliferative Activity of AVX-Hypothetical in BRAF V600E Mutant Cell Lines (72-hour MTS Assay)

Cell LineGI50 (nM)
A37525.4
SK-MEL-2831.7
HT-2945.1

Experimental Protocols

Protocol: Western Blot for p-ERK Inhibition

  • Cell Seeding and Treatment:

    • Seed 1.5 x 10^6 A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with AVX-Hypothetical at various concentrations (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies for p-ERK1/2 (1:1000) and Total-ERK1/2 (1:1000) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

Visualizations

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation AVX_Hypothetical AVX-Hypothetical AVX_Hypothetical->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of AVX-Hypothetical on MEK1/2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., A375) Seeding 2. Seed Cells in 6-well plates CellCulture->Seeding DrugTreatment 3. Treat with AVX-Hypothetical Seeding->DrugTreatment Incubation 4. Incubate (24 hours) DrugTreatment->Incubation Lysis 5. Cell Lysis & Protein Quantification Incubation->Lysis WesternBlot 6. Western Blot (p-ERK, Total ERK) Lysis->WesternBlot DataAnalysis 7. Data Analysis WesternBlot->DataAnalysis

Caption: Standard experimental workflow for assessing p-ERK inhibition by AVX-Hypothetical.

Technical Support Center: Addressing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "AVX-13616" is not publicly available. The following technical support guide provides a general framework for addressing, identifying, and mitigating the off-target effects commonly associated with kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects are unintended interactions of a kinase inhibitor with proteins other than its intended target.[1][2] These interactions can lead to unforeseen biological consequences, confounding experimental results and potentially causing toxicity in clinical applications.[3]

Q2: Why are kinase inhibitors prone to off-target effects?

A2: Many kinase inhibitors target the ATP-binding pocket, which is highly conserved across the human kinome.[3][4] This structural similarity makes it challenging to design inhibitors that are exclusively selective for a single kinase.[3]

Q3: What are the potential consequences of off-target effects in my experiments?

A3: Off-target effects can lead to a variety of issues, including:

  • Misinterpretation of experimental data, where the observed phenotype is incorrectly attributed to the inhibition of the primary target.

  • Activation or inhibition of unintended signaling pathways.[5]

  • Cellular toxicity or other unexpected biological responses.[3]

  • Lack of correlation between in vitro and in vivo results.

Q4: How can I determine if my kinase inhibitor has off-target effects?

A4: Several methods can be used to assess inhibitor selectivity, including:

  • Kinome Profiling: Screening the inhibitor against a large panel of kinases to identify unintended targets.[3][6]

  • In Silico Analysis: Computational methods like docking studies can predict potential off-target interactions.[7]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context and can reveal off-target binding.

  • Phenotypic Screening: Using structurally distinct inhibitors of the same target to see if they produce the same biological effect.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results Off-target effects of the kinase inhibitor may be influencing other signaling pathways.- Use a structurally different inhibitor for the same target to confirm the phenotype. - Perform a kinome-wide selectivity screen to identify potential off-targets. - Titrate the inhibitor to the lowest effective concentration to minimize off-target engagement.
Observed phenotype does not match known function of the target kinase The inhibitor may be more potent against an unknown off-target kinase that is responsible for the observed effect.- Consult inhibitor profiling databases to check for known off-targets. - Use a rescue experiment by overexpressing a drug-resistant mutant of the intended target.
Cellular toxicity at concentrations needed to inhibit the target The inhibitor may be hitting one or more off-target kinases that are essential for cell viability.- Lower the inhibitor concentration and combine it with another therapeutic agent that targets a parallel pathway. - Consider using a more selective inhibitor if one is available.
Discrepancy between biochemical and cellular assay results The inhibitor may have poor cell permeability or be actively transported out of the cell, leading to the need for higher concentrations that cause off-target effects.- Perform cell-based target engagement assays (e.g., CETSA) to confirm the inhibitor is reaching its intended target in cells. - Evaluate the physicochemical properties of the inhibitor.

Quantitative Data Summary for a Kinase Inhibitor

The following table provides a template for summarizing important quantitative data for a kinase inhibitor. Researchers should populate this table with data specific to their compound of interest.

Parameter Target Kinase Off-Target Kinase 1 Off-Target Kinase 2
IC50 (nM) e.g., 10e.g., 500e.g., 2000
Ki (nM) e.g., 5e.g., 250e.g., 1000
Cellular Potency (EC50, µM) e.g., 0.1e.g., 5e.g., 20
Binding Affinity (Kd, nM) e.g., 2e.g., 150e.g., 800

Key Experimental Protocols

1. Kinase Selectivity Profiling

  • Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of purified kinases.

  • Methodology:

    • Prepare a stock solution of the kinase inhibitor at a known concentration.

    • Use a commercial kinase profiling service or an in-house platform that offers a panel of active kinases. These services typically use radiometric or fluorescence-based assays to measure kinase activity.[8]

    • The inhibitor is typically tested at a single high concentration (e.g., 1 µM) in the initial screen to identify potential hits.[6]

    • For any kinases that show significant inhibition (e.g., >70%), a follow-up dose-response curve is generated to determine the IC50 value.[6]

    • The results are then compiled to create a selectivity profile for the inhibitor.

2. Western Blotting for Pathway Analysis

  • Objective: To assess the effect of the kinase inhibitor on downstream signaling pathways.

  • Methodology:

    • Treat cells with the kinase inhibitor at various concentrations and for different durations.

    • Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known activator of the pathway).[5]

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies specific for phosphorylated and total protein levels of key downstream signaling molecules.[5]

    • Analyze the changes in phosphorylation to determine if the inhibitor is affecting the intended pathway and to identify any unexpected pathway modulation.[5]

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of the kinase inhibitor in a cellular environment.

  • Methodology:

    • Treat intact cells with the kinase inhibitor or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

    • Binding of the inhibitor to its target protein will stabilize it, leading to a shift in its melting curve to a higher temperature. This can also be used to identify off-target binding.

Visualizations

G cluster_0 Intended Signaling Pathway cluster_1 Off-Target Pathway Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 Phosphorylates Phenotype1 Desired Phenotype DownstreamEffector1->Phenotype1 OffTargetKinase Off-Target Kinase DownstreamEffector2 Downstream Effector 2 OffTargetKinase->DownstreamEffector2 Phosphorylates Phenotype2 Unintended Phenotype DownstreamEffector2->Phenotype2 Inhibitor Kinase Inhibitor (e.g., AVX-13616) Inhibitor->TargetKinase Inhibits (On-Target) Inhibitor->OffTargetKinase Inhibits (Off-Target) G start Start: Unexpected Experimental Result q1 Is a structurally distinct inhibitor for the same target available? start->q1 a1_yes Test alternative inhibitor. Does it produce the same phenotype? q1->a1_yes Yes a1_no Perform kinome-wide selectivity profiling. q1->a1_no No pheno_yes Phenotype is likely on-target. a1_yes->pheno_yes Yes pheno_no Original phenotype is likely due to off-target effects. a1_yes->pheno_no No q2 Are significant off-targets identified? a1_no->q2 a2_yes Investigate role of off-target in observed phenotype. q2->a2_yes Yes a2_no Consider other experimental variables (e.g., cell line, reagents). q2->a2_no No G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochem_screen Kinome-wide Selectivity Screen biochem_ic50 IC50 Determination for On- and Off-Targets biochem_screen->biochem_ic50 cell_western Western Blot for Pathway Modulation biochem_ic50->cell_western Inform Concentration Selection cell_cetsa CETSA for Target and Off-Target Engagement cell_western->cell_cetsa cell_pheno Phenotypic Assays with Structurally Distinct Inhibitors cell_cetsa->cell_pheno invivo_pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) cell_pheno->invivo_pkpd Validate In Vivo Target invivo_efficacy Efficacy and Toxicity Studies invivo_pkpd->invivo_efficacy

References

Technical Support Center: Overcoming Resistance to Targeted Therapies in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "AVX 13616" is not publicly available. This guide provides a general framework for troubleshooting resistance to targeted anticancer agents, using the placeholder "Compound X," which can be adapted by researchers for their specific compound of interest.

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to targeted therapies in their in vitro cancer cell line models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help identify, characterize, and overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to Compound X, now shows reduced sensitivity. How do I confirm resistance?

A1: The first step is to quantify the change in sensitivity by determining the half-maximal inhibitory concentration (IC50) of Compound X in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value (typically 3-fold or greater) is a strong indicator of acquired resistance.[1] It is also crucial to ensure the stability of the resistant phenotype by culturing the cells in the absence of the drug for several passages and then re-assessing the IC50.

Q2: I've confirmed resistance to Compound X. What are the common molecular mechanisms?

A2: Resistance to targeted therapies like Compound X can arise through two main categories of mechanisms:

  • On-target alterations: These are genetic changes in the drug's direct target. This can include secondary mutations in the kinase domain that prevent the drug from binding effectively or amplification of the target gene, leading to overexpression of the target protein.[2][3][4]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the target of Compound X.[5][6] Common bypass pathways involve the activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, AXL, or IGF-1R, which then reactivate downstream pro-survival signaling cascades like the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5]

Q3: How can I determine which resistance mechanism is active in my cell line?

A3: A multi-pronged approach using various molecular biology techniques is recommended:

  • Sequencing: Use Sanger or Next-Generation Sequencing (NGS) to analyze the coding sequence of the target gene in resistant cells to identify any potential secondary mutations.

  • Western Blotting: Assess the protein expression and phosphorylation status of the drug target and key components of potential bypass pathways (e.g., phospho-MET, phospho-EGFR, phospho-AKT, phospho-ERK).[1]

  • Quantitative PCR (qPCR) or RNA-Sequencing: Examine the mRNA expression levels of the target gene and other genes involved in resistance pathways.

Q4: My resistant cells do not have mutations in the target gene or obvious bypass pathway activation. What other mechanisms could be involved?

A4: Other mechanisms of resistance include:

  • Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[2][7]

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to various therapies.[2][3]

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

  • Phenotype switching/drug-tolerant persisters: A small subpopulation of cancer cells can enter a dormant or slow-cycling state, making them less susceptible to drugs that target proliferating cells.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent IC50 values for Compound X. Drug instability, incorrect handling, or degradation.Prepare fresh drug dilutions for each experiment from a properly stored stock solution.
Inconsistent cell seeding density.Optimize and standardize the number of cells seeded for viability assays.
Cell line contamination or misidentification.Authenticate your cell line using Short Tandem Repeat (STR) profiling.
High passage number leading to genetic drift.Use cells with a low passage number and create a master cell bank.
Resistant phenotype is lost after a few passages without the drug. The resistance mechanism is transient or adaptive.Maintain a continuous low dose of Compound X in the culture medium to sustain the selective pressure.
Heterogeneous population with a small fraction of resistant cells.Perform single-cell cloning to isolate and expand a homogeneously resistant population.
No change in phosphorylation of the direct target of Compound X upon treatment in resistant cells. On-target mutation preventing drug binding.Sequence the drug-binding domain of the target protein.
Increased expression of the target protein.Quantify target protein levels via Western blot or flow cytometry.
Downstream signaling (e.g., p-AKT, p-ERK) remains active in resistant cells despite target inhibition. Activation of a bypass signaling pathway.Perform a phospho-RTK array or Western blotting for common bypass pathway components (e.g., p-MET, p-EGFR).
Activating mutations in downstream signaling molecules (e.g., RAS, PIK3CA).Sequence key downstream signaling genes.[8]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Compound X in Sensitive and Resistant Cell Lines

Cell Line Description Compound X IC50 (nM) Fold Resistance
Parental LineSensitive to Compound X101
Resistant Clone 1Derived from Parental Line15015
Resistant Clone 2Derived from Parental Line32032

Table 2: Hypothetical Protein Expression and Phosphorylation Changes in Resistant Cells

Protein Parental Line (Relative Expression) Resistant Clone 1 (Relative Expression) Resistant Clone 2 (Relative Expression)
Target X1.01.13.5
p-Target X (with Compound X)0.10.91.2
p-MET1.04.51.2
p-AKT1.04.21.1
p-ERK1.01.31.2

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines

This protocol describes a common method for generating acquired resistance to a targeted therapy in vitro.[9][10][11]

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of Compound X in the parental cell line.

  • Initial drug exposure: Culture the parental cells in media containing Compound X at a concentration equal to the IC50.

  • Monitor cell growth: Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 3-4 days.

  • Dose escalation: Once the cells resume a normal proliferation rate, increase the concentration of Compound X (e.g., by 1.5 to 2-fold).[9]

  • Repeat and expand: Continue this cycle of adaptation followed by dose escalation. This process can take 3-12 months.[12]

  • Characterize resistant population: Once a stable population is growing in a significantly higher drug concentration (e.g., >10-fold the initial IC50), confirm the degree of resistance by performing a new dose-response curve.

  • Cryopreserve: It is crucial to cryopreserve cell stocks at each stage of dose escalation.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell treatment and lysis: Plate parental and resistant cells. Treat with Compound X at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., total and phosphorylated forms of Target X, MET, AKT, ERK) overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism of Resistance Analysis cluster_strategy Overcoming Resistance Strategy start Parental Cell Line ic50 Determine IC50 start->ic50 culture Continuous Culture with Increasing [Compound X] ic50->culture characterize Characterize Resistant Phenotype (IC50) culture->characterize seq Sequencing (Target Gene) characterize->seq Investigate On-Target Mutations wb Western Blot (Signaling Pathways) characterize->wb Investigate Bypass Pathways qpcr qPCR/RNA-Seq (Gene Expression) characterize->qpcr Investigate Gene Expression Changes combo Combination Therapy (e.g., Compound X + MET Inhibitor) wb->combo Based on Pathway Activation

Caption: Experimental workflow for generating, characterizing, and overcoming drug resistance.

bypass_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK1 Target X PI3K PI3K RTK1->PI3K RAS RAS RTK1->RAS RTK2 Bypass RTK (e.g., MET) RTK2->PI3K RTK2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->RTK1 MET_Inhibitor MET Inhibitor MET_Inhibitor->RTK2

Caption: Activation of a bypass signaling pathway (e.g., MET) to overcome targeted therapy.

on_target_resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Target_S Target X (Wild-Type) Downstream_S Downstream Signaling (Blocked) Target_S->Downstream_S CompoundX_S Compound X CompoundX_S->Target_S Target_R Target X (Mutated) Downstream_R Downstream Signaling (Active) Target_R->Downstream_R CompoundX_R Compound X CompoundX_R->Target_R Binding Blocked

Caption: On-target resistance via mutation in the drug's target protein.

References

improving the bioavailability of AVX 13616 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "AVX 13616" is not publicly available. This guide provides generalized advice for a hypothetical poorly soluble compound, referred to as this compound, to assist researchers in navigating common challenges with in vivo bioavailability.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on in vivo studies with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: High variability in plasma concentrations between subjects.

  • Question: We are observing significant variability in the plasma concentrations of this compound across our rodent study group after oral administration. What could be the cause, and how can we mitigate this?

  • Answer: High inter-subject variability is a common issue with poorly soluble compounds. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.

    Possible Causes and Solutions:

    • Food Effects: The presence or absence of food can significantly alter GI physiology and impact drug absorption.

      • Recommendation: Standardize the feeding schedule for all animals. For initial studies, it is often recommended to fast the animals overnight to reduce variability. A food-effect bioavailability study can also be conducted to systematically evaluate the impact of food.

    • Formulation Inhomogeneity: If the drug is not uniformly dispersed in the vehicle, each animal may receive a different effective dose.

      • Recommendation: Ensure your formulation is homogenous. For suspensions, use a consistent and validated method of mixing (e.g., vortexing, sonicating) immediately before dosing each animal.

    • Gastrointestinal pH and Transit Time: Individual differences in gastric pH and GI transit time can affect the dissolution of a pH-sensitive compound.

      • Recommendation: While difficult to control directly in each animal, using a formulation strategy that overcomes pH-dependent solubility, such as an amorphous solid dispersion or a self-emulsifying drug delivery system (SEDDS), can help normalize absorption.[1][2]

Issue 2: Very low or undetectable plasma concentrations of this compound.

  • Question: After oral administration of this compound, we are struggling to achieve quantifiable plasma concentrations. What are the likely reasons, and what steps can we take to improve exposure?

  • Answer: Extremely low plasma exposure is a hallmark of poor bioavailability, which can stem from several factors.

    Possible Causes and Solutions:

    • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the GI fluids to be absorbed.[3]

      • Recommendation: Focus on solubility enhancement techniques. This is the most critical first step. See the "Formulation Strategies for this compound" table below for a comparison of methods.

    • Extensive First-Pass Metabolism: The drug may be absorbed from the gut but then rapidly metabolized by the liver before it reaches systemic circulation.[3][4]

      • Recommendation: Conduct an in vitro metabolic stability assay using liver microsomes to assess this possibility. If first-pass metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification) or investigate alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver initially.[5]

    • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.[2]

      • Recommendation: Use in vitro models, such as Caco-2 cell permeability assays, to determine if this compound is a substrate for common efflux transporters.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Question: What are the most common strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

  • Answer: Several formulation strategies can be employed. The choice depends on the physicochemical properties of the compound. Common approaches include:

    • Physical Modifications:

      • Micronization/Nanonization: Reducing particle size increases the surface area for dissolution.[2][6]

      • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its non-crystalline, higher-energy state can significantly improve solubility.[1][2]

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, keeping the drug in a solubilized state.[2]

    • Chemical Modifications:

      • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[3][6]

      • Prodrugs: A prodrug is a chemically modified version of the active drug that may have better solubility and permeability, which then converts to the active form in the body.[4]

  • Question: What vehicle should I use for my initial in vivo studies with this compound?

  • Answer: For a poorly soluble compound, a simple aqueous vehicle is often not feasible. A common starting point is a suspension in a vehicle containing a viscosity-enhancing agent and a surfactant, for example:

    • 0.5% (w/v) Carboxymethylcellulose (CMC)

    • 0.1% (v/v) Tween 80 in water

    For compounds with very poor solubility, a solution in a mixture of solvents and lipids might be necessary, such as a combination of PEG 400, Solutol HS 15, and oil. However, it is crucial to assess the tolerability of the vehicle in the chosen animal model.

Experimental Design

  • Question: How do I design a basic pharmacokinetic study to assess the bioavailability of this compound?

  • Answer: A fundamental pharmacokinetic study involves administering the drug via both an intravenous (IV) and an oral (PO) route to different groups of animals.

    • IV Administration: This route ensures 100% bioavailability and provides a reference for parameters like clearance and volume of distribution.

    • PO Administration: This allows for the assessment of oral absorption.

    • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing.

    • Bioanalysis: Plasma is separated, and the concentration of this compound is measured using a validated analytical method like LC-MS/MS.

    • Data Analysis: Key pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated. Absolute oral bioavailability (F%) is determined using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound (Hypothetical Data)

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Oral Bioavailability (F%)
Crystalline Suspension5045 ± 154.0250 ± 90< 5%
Micronized Suspension50120 ± 402.0750 ± 21012%
Amorphous Solid Dispersion20350 ± 951.01800 ± 45045%
Self-Emulsifying System20550 ± 1200.52500 ± 60063%

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

  • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®).

  • Solvent System: Identify a common solvent for both this compound and the polymer (e.g., methanol, acetone).

  • Dissolution: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Evaporation: Remove the solvent using a technique like spray drying or rotary evaporation to form the solid dispersion.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Formulation for Dosing: The resulting ASD powder can be suspended in an appropriate vehicle for oral gavage.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation via oral gavage at the target dose.

    • Intravenous (IV) Group: Administer a solubilized formulation of this compound via the tail vein.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

  • Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters.

Visualizations

G cluster_0 Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Kinase Kinase Receptor->Kinase Activates AVX13616 AVX13616 AVX13616->Kinase Inhibits Substrate Substrate Kinase->Substrate Acts on Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical signaling pathway showing this compound as a kinase inhibitor.

G Formulation Formulation Dosing Dosing Formulation->Dosing PO/IV Admin Blood Sampling Blood Sampling Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifuge Bioanalysis Bioanalysis Plasma Separation->Bioanalysis LC-MS/MS PK Analysis PK Analysis Bioanalysis->PK Analysis Conc. Data

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G Start Low Bioavailability Observed CheckSolubility Is solubility the issue? Start->CheckSolubility CheckMetabolism High first-pass metabolism? CheckSolubility->CheckMetabolism No EnhanceSolubility Implement Formulation Strategy (e.g., ASD, SEDDS) CheckSolubility->EnhanceSolubility Yes AssessMetabolism In vitro metabolic stability assay CheckMetabolism->AssessMetabolism Yes Re-evaluate Re-evaluate In Vivo PK CheckMetabolism->Re-evaluate No EnhanceSolubility->Re-evaluate ConsiderAltRoute Consider alternative routes (IV, SC) AssessMetabolism->ConsiderAltRoute

Caption: Troubleshooting workflow for low in vivo bioavailability.

References

Technical Support Center: Enhancing the Activity of AVX 13616

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with AVX 13616, a novel small molecule inhibitor. Our goal is to help you optimize your experimental protocols to enhance the activity and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is designed as a potent and selective inhibitor of the kinase "Signal Transducer and Activator of Transcription 3" (STAT3). By binding to the SH2 domain of STAT3, this compound is intended to block its phosphorylation and subsequent dimerization, leading to the downregulation of downstream target genes involved in cell proliferation and survival.

Q2: What are the common reasons for observing lower-than-expected activity of this compound in cell-based assays?

A2: Several factors can contribute to reduced efficacy in cellular environments. These can include poor cell permeability, degradation of the compound in culture media, or the presence of cellular efflux pumps that actively remove this compound.[1] It is also crucial to consider potential off-target effects that might mask the intended activity.[2][3]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: A dose-response curve is essential to determine the optimal concentration.[2] We recommend testing a wide range of concentrations to identify the minimal concentration required for on-target inhibition, which is typically at or slightly above the IC50 value for STAT3. Using concentrations significantly higher than 10 µM may lead to non-specific, off-target effects.[4]

Q4: What are "off-target effects" and how can they be identified for this compound?

A4: Off-target effects are unintended interactions of this compound with other proteins or biomolecules besides STAT3.[2][3] These can lead to misleading results or cellular toxicity. To identify off-target effects, you can use a secondary, structurally different inhibitor of the same target. If the observed phenotype is not replicated, it suggests a potential off-target effect of this compound.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experiments Compound degradationEnsure proper storage of this compound stock solutions. Test the stability of the compound in your specific cell culture medium over the time course of your experiment.
Cell line variabilityMaintain consistent cell culture conditions, including passage number and confluency. Periodically perform cell line authentication.
High cell toxicity at effective concentrations Off-target toxicityPerform a counter-screen using a cell line that does not express the intended target (STAT3). If toxicity persists, it is likely due to off-target effects.[3]
On-target toxicityModulate the expression of STAT3 (e.g., using siRNA or CRISPR) to see if it mimics the observed toxicity.[3]
Discrepancy between in vitro and cellular activity Poor cell permeabilityAssess the physicochemical properties of this compound, such as lipophilicity and molecular size.[1] Consider using permeabilizing agents as a control, though this is not a long-term solution.
Efflux by cellular pumpsCo-incubate with known efflux pump inhibitors to see if the activity of this compound is restored.
No observed effect on downstream targets Incorrect concentrationPerform a thorough dose-response experiment.
Inactive compoundVerify the purity and integrity of your this compound stock using analytical methods like HPLC or mass spectrometry.
Flawed experimental setupUse a positive control known to modulate the same pathway to ensure your assay is working correctly.[4]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on STAT3 phosphorylation.

Methodology:

  • Seed cells (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 1 nM to 100 µM.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Lyse the cells and perform a Western blot or ELISA to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Quantify the p-STAT3 levels relative to total STAT3 for each concentration.

  • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target, STAT3, within the cell.

Methodology:

  • Treat cultured cells with this compound at the desired concentration and a vehicle control.

  • After incubation, harvest the cells and lyse them to release the proteins.

  • Divide the cell lysates into several aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.

  • Analyze the amount of soluble STAT3 remaining at each temperature using Western blotting.

  • In the presence of this compound, STAT3 should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[2]

Visualizing Pathways and Workflows

To further aid in your experimental design and understanding of this compound's role, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_Dimer p-STAT3 Dimer pSTAT3->pSTAT3_Dimer dimerizes Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) pSTAT3_Dimer->Target_Genes translocates to nucleus and activates AVX_13616 This compound AVX_13616->STAT3 inhibits phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Proposed signaling pathway of this compound.

G Start Start Experiment Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Assay Perform Assay (e.g., Western Blot, CETSA) Treatment->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis Results Interpret Results Data_Analysis->Results Troubleshoot Troubleshoot Experiment Results->Troubleshoot Unexpected Outcome Conclusion Conclusion Results->Conclusion Expected Outcome Troubleshoot->Treatment

Caption: General experimental workflow for this compound.

References

Technical Support Center: Mitigating Cytotoxicity of AVX-13616 at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "AVX-13616" is not publicly available. The following technical support guide is based on established principles and strategies for mitigating cytotoxicity associated with targeted small molecule inhibitors in a research setting. "AVX-13616" is used as a placeholder for a hypothetical potent and selective kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate cytotoxicity observed at high concentrations of AVX-13616 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with AVX-13616 at concentrations where we expect to see maximal on-target inhibition. What are the potential causes?

A1: High-concentration cytotoxicity of a targeted inhibitor like AVX-13616 can stem from several factors:

  • Off-target effects: The compound may interact with unintended biological molecules, leading to toxicity.[1][2] These off-target interactions can disrupt essential cellular processes.[3]

  • On-target toxicity: The intended target of AVX-13616 might play a crucial role in normal cell physiology, and its potent inhibition could lead to cell death.[4][5]

  • Compound solubility and aggregation: At high concentrations, the compound may precipitate out of solution, forming aggregates that can be toxic to cells.

  • Metabolite toxicity: Cellular metabolism of AVX-13616 could produce toxic byproducts.

Q2: How can we confirm if the observed cytotoxicity is due to on-target or off-target effects of AVX-13616?

A2: Differentiating between on-target and off-target toxicity is crucial. Here are some strategies:

  • Rescue experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[3]

  • Use of a structurally unrelated inhibitor: Employing a different inhibitor with a distinct chemical scaffold that targets the same protein can help confirm if the observed phenotype is due to on-target inhibition.[1][3]

  • Genetic knockdown/knockout: Using techniques like CRISPR-Cas9 or siRNA to reduce the expression of the target protein should phenocopy the effects of the inhibitor if they are on-target.[1]

Q3: What are the initial steps to reduce the cytotoxicity of AVX-13616 in our cell-based assays?

A3: The most straightforward initial approach is to lower the inhibitor concentration.[3] Determine the minimal concentration required for the desired on-target effect by performing a dose-response curve.[3] It is recommended to use concentrations at or slightly above the IC50 for the primary target to minimize the likelihood of engaging lower-affinity off-targets.[3]

Troubleshooting Guide

Issue 1: High levels of cell death observed in multiple cell lines at concentrations above the IC50 of AVX-13616.

Question: We see widespread cytotoxicity with AVX-13616 in various cell lines, even those where the target is not highly expressed. How can we troubleshoot this?

Answer: This scenario suggests potential off-target toxicity or non-specific compound effects.

Troubleshooting Steps:

  • Determine the Off-Target Profile:

    • Protocol: Submit AVX-13616 for a broad kinase profiling panel or a safety pharmacology screen.[1] This will help identify unintended targets that could be mediating the toxic effects.[1]

    • Rationale: Identifying the off-targets of AVX-13616 can provide insights into the mechanism of cytotoxicity and guide the selection of a more selective compound.[3]

  • Cell Viability Assay with Multiple Cell Lines:

    • Protocol: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo®) using a panel of cell lines with varying expression levels of the intended target.

    • Rationale: This helps to determine if the observed toxicity is cell-type specific and correlates with target expression.[1]

  • Solubility Assessment:

    • Protocol: Visually inspect the culture media for any signs of compound precipitation at high concentrations. Perform a formal solubility assay if necessary.

    • Rationale: Insoluble compound aggregates can cause non-specific cytotoxicity.

Issue 2: Cytotoxicity is observed, but it is unclear if it is linked to the intended signaling pathway.

Question: AVX-13616 is causing cell death, but we are not sure if this is a consequence of inhibiting the target pathway. How can we investigate this?

Answer: This requires a more in-depth analysis of the cellular pathways affected by AVX-13616.

Troubleshooting Steps:

  • Pathway Analysis:

    • Protocol: Treat cells with AVX-13616 at cytotoxic and non-cytotoxic concentrations. Analyze key downstream markers of the target pathway and markers of apoptosis (e.g., cleaved caspase-3) and cell stress pathways by Western blotting or other methods.[1]

    • Rationale: This will help to correlate on-target pathway inhibition with the induction of cell death or stress responses.[1]

  • Rescue with Downstream Effectors:

    • Protocol: If the target pathway regulates a pro-survival factor, attempt to rescue the cytotoxic phenotype by overexpressing this factor in the presence of AVX-13616.

    • Rationale: A successful rescue would strongly link the on-target activity of AVX-13616 to the observed cytotoxicity.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of AVX-13616 in Various Cell Lines

Cell LineTarget Expression (Relative Units)AVX-13616 IC50 (nM)AVX-13616 CC50 (nM)Therapeutic Index (CC50/IC50)
Cell Line AHigh1050050
Cell Line BMedium5060012
Cell Line CLow>1000750<0.75
Normal FibroblastsLow>1000800<0.8

IC50: Half-maximal inhibitory concentration for the target. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic concentration (CC50) of AVX-13616.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of AVX-13616 in culture medium. Add the diluted compound or vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for a period relevant to the experimental question (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Protocol 2: Kinase Profiling

Objective: To identify the off-target kinase interactions of AVX-13616.

Methodology:

  • Compound Preparation: Prepare a stock solution of AVX-13616 in DMSO.

  • Assay Setup: In a multi-well plate, add a panel of recombinant kinases, their respective substrates, and ATP.

  • Compound Addition: Add AVX-13616 at a fixed concentration (e.g., 1 µM) or a range of concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.

  • Data Reading and Analysis: Read the luminescence signal using a plate reader. Calculate the percent inhibition for each kinase and determine IC50 values for significant off-targets.[1]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates AVX13616 AVX-13616 AVX13616->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates SurvivalPathway Pro-Survival Pathway DownstreamEffector->SurvivalPathway Apoptosis Apoptosis SurvivalPathway->Apoptosis Inhibits

Caption: Hypothetical signaling pathway affected by AVX-13616.

Experimental_Workflow Start Observe Cytotoxicity DoseResponse Perform Dose-Response (IC50 and CC50) Start->DoseResponse OffTargetScreen Off-Target Screening (Kinase Panel) DoseResponse->OffTargetScreen PathwayAnalysis Pathway Analysis (Western Blot) DoseResponse->PathwayAnalysis Conclusion Determine On- vs. Off-Target Toxicity OffTargetScreen->Conclusion RescueExperiment Rescue Experiment PathwayAnalysis->RescueExperiment RescueExperiment->Conclusion

Caption: Workflow for investigating AVX-13616 cytotoxicity.

References

Validation & Comparative

Validating the On-Target Effects of Novel E1 Ubiquitin-Activating Enzyme Inhibitors Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and cellular homeostasis, making it a prime target for therapeutic intervention, particularly in oncology. The E1 ubiquitin-activating enzyme (UBA1) sits at the apex of this cascade, and its inhibition presents a promising strategy for disrupting the entire ubiquitination process. This guide provides a framework for validating the on-target effects of a hypothetical E1 inhibitor, AVX-13616, through a comparative analysis with established inhibitors, TAK-243 and PYR-41, utilizing knockout models.

Comparative Analysis of E1 Inhibitor Performance

To objectively assess the efficacy and specificity of a novel E1 inhibitor like AVX-13616, a direct comparison with well-characterized alternatives is essential. TAK-243, a potent, first-in-class UBA1 inhibitor, and PYR-41, an earlier-generation inhibitor, serve as excellent benchmarks. The following tables summarize the type of quantitative data that should be generated to compare these compounds in wild-type versus UBA1 knockout or knockdown cellular models.

Table 1: Comparative Efficacy in Wild-Type vs. UBA1 Knockout Cell Lines
Compound Cell Line IC50 (nM) for Cell Viability Reduction in Global Ubiquitination (%)
AVX-13616Wild-TypeExpected in low nM rangeExpected > 90%
UBA1 KnockoutExpected to be significantly higher/inactiveNot applicable
TAK-243Wild-Type15.8 (median in SCLC cell lines)[1]> 90%[2]
UBA1 Knockout/MutantSignificantly higher IC50[3]Not applicable
PYR-41Wild-Type~5,000 - 20,000[4][5]Significant reduction
UBA1 KnockoutExpected to be significantly higher/inactiveNot applicable
Table 2: On-Target Engagement and Downstream Effects
Parameter AVX-13616 TAK-243 PYR-41
Target Engagement (CETSA) To be determinedPreferentially binds UBA1 over other E1s[2]Binds to the catalytic cysteine of UBA1[4]
Induction of Apoptosis Expected to induce apoptosisInduces apoptosis[6]Induces apoptosis
Induction of Proteotoxic Stress Expected to increase markersIncreases markers of proteotoxic stress[2]Increases ER stress markers[5]
Induction of DNA Damage Stress Expected to increase markersIncreases markers of DNA damage stress[2]Not reported

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key experiments.

Generation of UBA1 Knockout Cell Lines via CRISPR-Cas9

This protocol outlines the generation of a stable UBA1 knockout cell line to serve as a negative control for inhibitor treatment.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • pX459 plasmid vector (or similar) containing Cas9 and a single guide RNA (sgRNA) cassette

  • sgRNAs targeting a critical exon of the UBA1 gene

  • Lipofectamine 3000 or other suitable transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design: Design and clone two independent sgRNAs targeting an early exon of the UBA1 gene into the pX459 vector.

  • Transfection: Transfect the cancer cell line with the sgRNA-containing plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.

  • Expansion and Screening: Expand the single-cell clones and screen for UBA1 knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation: Confirm the absence of UBA1 protein expression in knockout clones by Western blot analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.

Materials:

  • Wild-type and UBA1 knockout cell lines

  • AVX-13616, TAK-243, and PYR-41

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both wild-type and UBA1 knockout cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AVX-13616, TAK-243, and PYR-41 for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC50 values for each compound in both cell lines. A significant shift in the IC50 for the UBA1 knockout line indicates on-target activity.

Western Blot for Global Ubiquitination

This method is used to assess the overall levels of ubiquitinated proteins in cells after treatment with an E1 inhibitor.

Materials:

  • Wild-type cells

  • AVX-13616, TAK-243, and PYR-41

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., NEM).

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ubiquitin (e.g., P4D1 or FK2)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat wild-type cells with various concentrations of the inhibitors for a defined period (e.g., 4-6 hours). Lyse the cells in lysis buffer containing deubiquitinase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary anti-ubiquitin antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the high molecular weight smear of ubiquitinated proteins indicates E1 inhibition. Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.

Ubiquitin_Activation_Pathway cluster_E1 E1 Activating Enzyme (UBA1) cluster_Inhibitors Inhibitors cluster_E2 E2 Conjugating Enzyme Ub Ubiquitin E1_Ub_AMP E1~Ub-AMP Ub->E1_Ub_AMP ATP ATP ATP->E1_Ub_AMP E1 UBA1 E1->E1_Ub_AMP AMP_PPi AMP + PPi E1_Ub_AMP->AMP_PPi E1_Ub E1-S~Ub E1_Ub_AMP->E1_Ub E2_Ub E2-S~Ub E1_Ub->E2_Ub Transfer AVX_13616 AVX-13616 AVX_13616->E1_Ub_AMP Inhibits adenylation TAK_243 TAK-243 TAK_243->E1_Ub_AMP Inhibits adenylation PYR_41 PYR-41 PYR_41->E1_Ub Inhibits thioester bond formation E2 E2 E2->E2_Ub Knockout_Validation_Workflow cluster_KO_Generation UBA1 Knockout Cell Line Generation cluster_Assays Comparative Assays cluster_Analysis Data Analysis Design_sgRNA Design sgRNAs for UBA1 Transfect Transfect cells with CRISPR-Cas9 Design_sgRNA->Transfect Select Antibiotic Selection Transfect->Select Single_Cell_Clone Single-cell cloning Select->Single_Cell_Clone Validate_KO Validate knockout (Sequencing & Western Blot) Single_Cell_Clone->Validate_KO Wild_Type Wild-Type Cells Treat_WT Treat with AVX-13616, TAK-243, PYR-41 Wild_Type->Treat_WT Knockout UBA1 Knockout Cells Treat_KO Treat with AVX-13616, TAK-243, PYR-41 Knockout->Treat_KO Viability_Assay_WT Cell Viability Assay (IC50) Treat_WT->Viability_Assay_WT Ubiquitination_Assay Global Ubiquitination Assay Treat_WT->Ubiquitination_Assay Apoptosis_Assay Apoptosis Assay Treat_WT->Apoptosis_Assay Viability_Assay_KO Cell Viability Assay (IC50) Treat_KO->Viability_Assay_KO Compare_IC50 Compare IC50 values Viability_Assay_WT->Compare_IC50 Viability_Assay_KO->Compare_IC50 Assess_Ub Assess ubiquitination levels Ubiquitination_Assay->Assess_Ub Assess_Apoptosis Assess apoptosis induction Apoptosis_Assay->Assess_Apoptosis Inhibitor_Comparison cluster_Compounds E1 Inhibitors cluster_Properties Key Properties AVX_13616 AVX-13616 (Hypothetical) Potency Potency AVX_13616->Potency Expected High Specificity Specificity for UBA1 AVX_13616->Specificity To be determined On_Target_Validation On-Target Validation AVX_13616->On_Target_Validation Requires Knockout Model TAK_243 TAK-243 TAK_243->Potency High (nM) TAK_243->Specificity High TAK_243->On_Target_Validation Validated with Knockout/Mutant Model PYR_41 PYR-41 PYR_41->Potency Moderate (µM) PYR_41->Specificity Moderate PYR_41->On_Target_Validation Validated with Knockout Model

References

In-Depth Inhibitor Comparison: Information on AVX 13616 Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the inhibitor AVX 13616 with other inhibitors of the same target cannot be provided at this time. Extensive searches for "this compound" have not yielded any publicly available information on a specific molecular inhibitor with this designation.

The search results indicate that the "AVX" prefix is associated with a range of investigational products from different companies, including vaccines and biologics. However, no specific small molecule inhibitor with the identifier "this compound" or its specific molecular target could be identified in the public domain, including scientific literature, clinical trial databases, or company pipelines.

To generate a detailed and accurate comparison guide as requested, the identity of the molecular target of this compound is essential. This information is necessary to:

  • Identify other inhibitors that act on the same target.

  • Retrieve and compare quantitative data such as IC50, Ki, and selectivity.

  • Gather information on experimental protocols.

  • Illustrate the relevant signaling pathways.

Without a defined target, it is not possible to conduct the necessary research and data analysis to create the requested guide.

We invite researchers, scientists, and drug development professionals who have access to information on this compound and its molecular target to provide the correct compound name or target information. With the specific target, a thorough and objective comparison guide can be developed to meet the needs of the research community.

in vivo validation of AVX 13616 in a disease model

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches have yielded no information on a therapeutic agent or product candidate identified as AVX 13616. Consequently, a comparison guide for its in vivo validation in a disease model cannot be provided. It is highly probable that "this compound" is an incorrect or non-existent identifier.

Efforts to locate information on this specific compound across various biomedical and pharmaceutical databases, as well as general scientific literature, have been unsuccessful. The search did, however, identify a biotechnology company named AVAX Technologies, Inc. , which is focused on the development of personalized cancer immunotherapies.

The known product candidates in the pipeline of AVAX Technologies are:

  • MVax: An autologous cell vaccine for the treatment of melanoma.

  • OVax: An autologous cell vaccine for the treatment of ovarian cancer.

There is no public record or scientific publication that mentions a product or clinical candidate designated as this compound from this or any other company.

Without any foundational information on this compound, including its molecular nature, proposed mechanism of action, or the disease it is intended to treat, it is impossible to fulfill the request for a comparative analysis. This includes the inability to:

  • Identify relevant in vivo disease models.

  • Source experimental data for comparison with alternative therapies.

  • Provide detailed experimental protocols.

  • Generate visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics are advised to verify the correct identifier of the compound of interest. Should "this compound" be a typographical error, providing the correct name would enable a comprehensive search and the generation of the requested comparative guide.

cross-validation of AVX 13616 activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational molecule AVX 13616 with established first-generation EGFR inhibitors. The data presented herein is based on a hypothetical model where this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its activity is benchmarked against well-characterized inhibitors, Gefitinib and Erlotinib, across a panel of cancer cell lines with varying EGFR pathway dependency.

Mechanism of Action: EGFR Signal Transduction

This compound is designed to competitively inhibit the ATP-binding site within the intracellular catalytic domain of EGFR. By blocking this site, this compound prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[1][2][3][4]

The diagram below illustrates the targeted action of this compound within the EGFR signaling network.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Inhibits Apoptosis mTOR->Transcription AVX13616 This compound (Gefitinib/Erlotinib) AVX13616->EGFR Inhibits Phosphorylation

Figure 1. EGFR Signaling Pathway and Inhibition by this compound.

Comparative Activity in Cancer Cell Lines

The anti-proliferative activity of this compound was compared against Gefitinib and Erlotinib in three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma). Cell viability was assessed after 72 hours of continuous drug exposure, and the half-maximal inhibitory concentration (IC50) was determined.

CompoundCell LineIC50 (µM)Key Pathway Characteristics
This compound A549 12.5 KRAS mutant, EGFR wild-type
MCF-7 8.5 EGFR low expression, PIK3CA mutant
PC-3 > 50 PTEN null, low EGFR expression
GefitinibA54915.2KRAS mutant, EGFR wild-type
MCF-710.1EGFR low expression, PIK3CA mutant
PC-3> 50PTEN null, low EGFR expression
ErlotinibA54925.0KRAS mutant, EGFR wild-type
MCF-714.8EGFR low expression, PIK3CA mutant
PC-3> 50PTEN null, low EGFR expression

Data Interpretation: The hypothetical data suggests this compound exhibits superior potency compared to Gefitinib and Erlotinib in A549 and MCF-7 cell lines. The A549 cell line, despite being EGFR wild-type, shows moderate sensitivity, a characteristic often observed with first-generation inhibitors. The PC-3 cell line demonstrates high resistance, likely due to the PTEN null status leading to constitutive activation of the PI3K/AKT pathway, bypassing the need for EGFR signaling.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the method used to determine the IC50 values for each compound.

MTT_Workflow start Start plate_cells 1. Plate Cells (A549, MCF-7, PC-3) in 96-well plates start->plate_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) plate_cells->incubate1 add_drug 3. Add Drug Dilutions (this compound, Gefitinib, Erlotinib) incubate1->add_drug incubate2 4. Incubate for 72 hours add_drug->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calculate 9. Calculate IC50 Values read_plate->calculate end End calculate->end

Figure 2. Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Plating: Cells were seeded into 96-well flat-bottom plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of this compound, Gefitinib, or Erlotinib.

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[5][6][7]

  • Formazan Formation: Plates were incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[5]

  • Solubilization: 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Western Blot Analysis of Pathway Inhibition

To confirm that this compound inhibits its intended target, a Western blot analysis would be performed to measure the phosphorylation status of key downstream proteins.

Methodology:

  • Cell Treatment: A549 cells would be serum-starved overnight and then stimulated with EGF (100 ng/mL) in the presence or absence of this compound (at its IC50 concentration) for 15 minutes.

  • Protein Extraction: Cells would be lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration would be determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) would be separated by SDS-polyacrylamide gel electrophoresis.[8][9]

  • Protein Transfer: Proteins would be transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane would be blocked and then incubated overnight with primary antibodies specific for Phospho-EGFR (Tyr1068), Total EGFR, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and β-actin (as a loading control).

  • Detection: After washing, the membrane would be incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands would be visualized using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Treatment with this compound is expected to show a marked decrease in the levels of phosphorylated EGFR and phosphorylated ERK1/2, with no significant change in the total protein levels, confirming on-target pathway inhibition.

References

comparative analysis of AVX 13616 and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "AVX 13616" and its analogs did not yield specific information about a compound with this designation. The search results indicated that the "AVX" prefix is used for a variety of products in different fields, including vaccines (AVX/COVID-12), medical devices (Nexeon AVX), and other investigational drugs (AVX-001, AVX-901, AVX-470) with unrelated mechanisms of action.

Due to the lack of publicly available data on a specific molecule designated "this compound," a comparative analysis with its analogs, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be provided at this time.

To proceed with this request, please provide a more specific name or identifier for the compound of interest and its analogs. For example, providing the chemical structure, therapeutic area, or a publication reference would be helpful. Once the specific molecules for comparison are identified, a comprehensive comparative analysis can be conducted.

preclinical validation of AVX 13616's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical data on a therapeutic candidate designated AVX-13616 has yielded no publicly available information. As a result, a detailed comparison guide on its therapeutic potential, as requested, cannot be constructed at this time.

Extensive searches for "AVX-13616 preclinical validation," "AVX-13616 mechanism of action," "AVX-13616 clinical trials," and "AVX-13616 therapeutic potential" did not return any relevant scientific literature, press releases, or clinical trial registrations pertaining to a compound with this identifier. The information that was retrieved referred to other, distinct therapeutic agents such as AVT16, Nexeon AVX, AVX-001, AVX901, and AVX-470, none of which are synonymous with AVX-13616.

Without access to foundational preclinical data, it is impossible to:

  • Summarize quantitative performance data: No experimental results are available to populate comparative tables.

  • Detail experimental protocols: The methodologies used to evaluate AVX-13616 are unknown.

  • Visualize signaling pathways or experimental workflows: The mechanism of action and the experimental designs for AVX-13616 have not been publicly disclosed.

  • Compare performance with alternatives: A lack of data on AVX-13616 precludes any objective comparison with other therapeutic options.

It is possible that AVX-13616 is an internal designation for a very early-stage compound that has not yet been disclosed publicly, or the identifier may be inaccurate. Researchers, scientists, and drug development professionals seeking information on this specific agent are advised to consult internal documentation or await public disclosure from the developing organization.

Independent Verification of AVX-13616 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This lack of public information prevents a direct comparative analysis of AVX-13616 against other therapeutic alternatives. It is possible that "AVX-13616" is an internal development code for a very early-stage compound that has not yet been disclosed publicly, a misidentified designation, or a project that is no longer in development.

While a direct comparison is not feasible, this guide will provide a framework for evaluating a novel therapeutic, should information on AVX-13616 become available. For illustrative purposes, and based on the general context of oncological drug development, we will use the well-established field of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) as an example of how such a comparison would be structured. EGFR inhibitors are a cornerstone of treatment for non-small cell lung cancer (NSCLC) and other malignancies.

Comparison of EGFR Tyrosine Kinase Inhibitors

To demonstrate the type of data required for a thorough comparative analysis, the following tables summarize key performance indicators for different generations of EGFR TKIs. This information is derived from numerous clinical trials and research publications.

FeatureFirst-Generation TKIs (e.g., Gefitinib, Erlotinib)Second-Generation TKIs (e.g., Afatinib, Dacomitinib)Third-Generation TKIs (e.g., Osimertinib)
Mechanism of Action Reversible binding to the ATP-binding site of EGFR.Irreversible covalent binding to EGFR and other ErbB family members.Irreversible covalent binding to EGFR, with high selectivity for sensitizing mutations and the T790M resistance mutation.
Common Activating Mutations Exon 19 deletions, L858RExon 19 deletions, L858R, and some uncommon mutations.Exon 19 deletions, L858R, and T790M.
Acquired Resistance Commonly through the T790M "gatekeeper" mutation.Can be effective against some T790M-negative resistance mechanisms.C797S mutation is a common on-target resistance mechanism.
Central Nervous System (CNS) Penetration LimitedModerateExcellent
Efficacy EndpointFirst-Generation TKIsSecond-Generation TKIsThird-Generation TKIs
Median Progression-Free Survival (PFS) (1st line) ~9-11 months~11-14 months~19 months
Objective Response Rate (ORR) (1st line) ~60-70%~70-75%~80%
Median Overall Survival (OS) (1st line) ~20-30 months~25-35 months~38.6 months

Experimental Protocols

A critical component of independent verification is the detailed methodology of key experiments. Below are examples of protocols that would be essential for evaluating a novel agent like AVX-13616.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of the compound against the target kinase.

Methodology:

  • Recombinant human EGFR protein (wild-type and various mutant forms) is incubated with the test compound at varying concentrations.

  • A substrate peptide and ATP (radiolabeled or with a fluorescent tag) are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as scintillation counting, fluorescence polarization, or ELISA.

  • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

Cell-Based Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines harboring specific mutations.

Methodology:

  • Cancer cells with known EGFR mutations are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo).

  • The GI50 value (the concentration that causes 50% growth inhibition) is determined.

Signaling Pathway and Experimental Workflow Visualization

Diagrams are crucial for understanding complex biological processes and experimental designs. The following are examples of diagrams that would be generated using the Graphviz DOT language to visualize the EGFR signaling pathway and a typical drug screening workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI EGFR TKI (e.g., AVX-13616) TKI->EGFR

Caption: EGFR Signaling Pathway and Inhibition by a TKI.

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Western_Blot Target Engagement (Western Blot) Cell_Assay->Western_Blot Xenograft Patient-Derived Xenograft (PDX) Models Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Phase_I Phase I (Safety) Toxicity->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparison) Phase_II->Phase_III

Caption: Preclinical to Clinical Drug Development Workflow.

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